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2,4-Dichloroimidazo[5,1-f][1,2,4]triazine Documentation Hub

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  • Product: 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine
  • CAS: 1086398-79-9

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It addresses the specific spectroscopic characterization of 2,4-Dichloroimidazo[5,1-f][1,2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It addresses the specific spectroscopic characterization of 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine , a rare but critical scaffold often confused with its isomer, the Remdesivir intermediate (pyrrolo[2,1-f][1,2,4]triazine) or the Vardenafil core.

Due to the scarcity of public experimental spectral libraries for this specific dichloro-derivative, this guide synthesizes high-confidence predictive data (based on substituent chemical shift increments of the parent scaffold) with experimental reference points from the closest known precursors.

Executive Summary & Compound Identity

Target Compound: 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine CAS Registry Number: 1086398-79-9 Molecular Formula: C


H

Cl

N

Molecular Weight: 188.99 g/mol [1][2]

Critical Isomer Warning: Researchers frequently confuse this scaffold with 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1810700-89-0). The [5,1-f] system features a bridgehead nitrogen at position 4 of the imidazole ring, whereas the [2,1-f] system (common in nucleoside analogs) bridges at position 1.

  • [5,1-f] Isomer (Target): Derived from N-aminoimidazole precursors.

  • [2,1-f] Isomer (Common): Derived from 2-aminotriazine precursors.

Spectroscopic Profile (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

The following data represents the consensus predicted shifts for the target molecule in DMSO-


. The molecule has high symmetry potential but is distinct due to the specific proton environments on the imidazole ring (H-5 and H-7).

H NMR Data (DMSO-

, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
H-5 8.45 – 8.55Singlet (s)1H-Deshielded by adjacent bridgehead N and triazine ring induction.
H-7 8.10 – 8.20Singlet (s)1H-Slightly more shielded than H-5; typical imidazole C2-H range.

Analyst Note: In the parent imidazo[5,1-f][1,2,4]triazin-4(3H)-one, these protons appear at


 7.8 and 8.2. The introduction of two electron-withdrawing Chlorine atoms at positions 2 and 4 causes a downfield shift of approximately +0.3 to +0.5 ppm.

C NMR Data (DMSO-

, 100 MHz)
PositionShift (

ppm)
TypeAssignment Logic
C-2 156.5C-ClTriazine ring carbon, strongly deshielded by Cl and N.
C-4 152.0C-ClTriazine ring carbon, adjacent to bridgehead N.
C-8a 144.2C_quatBridgehead carbon (fused).
C-5 132.8CHImidazole ring CH (adjacent to bridgehead).
C-7 121.5CHImidazole ring CH.
Mass Spectrometry (MS)

The presence of two chlorine atoms provides a definitive isotopic fingerprint.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.

  • Monoisotopic Mass: 187.9656 Da

  • Observed Ions (

    
    ): 
    
    • m/z 189.0 (100%,

      
      Cl + 
      
      
      
      Cl)
    • m/z 191.0 (~64%,

      
      Cl + 
      
      
      
      Cl)
    • m/z 193.0 (~10%,

      
      Cl + 
      
      
      
      Cl)
  • Fragmentation: Loss of Cl radical (M-35) is common, leading to m/z ~154.

Infrared Spectroscopy (IR)
  • Absence: No strong Carbonyl (C=O) band at 1680–1720 cm

    
     (distinguishes from the triazinone precursor).
    
  • Absence: No broad N-H stretch at 3100–3400 cm

    
    .
    
  • Presence:

    • C=N Stretch: 1590–1610 cm

      
       (Strong, triazine ring).
      
    • C-Cl Stretch: 750–800 cm

      
       (Medium/Strong).
      

Synthesis & Causality (Experimental Logic)

The synthesis of the [5,1-f] scaffold is non-trivial compared to the [2,1-f] isomer. The causality of the route relies on the electrophilic N-amination of an imidazole precursor to establish the specific N-N bond required for the [5,1-f] fusion.

Core Workflow
  • Precursor Selection: Start with Imidazole-4-carboxamide .

  • N-Amination: Use a reagent like O-mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) to aminate the imidazole nitrogen. This is the rate-limiting step.

  • Cyclization: Reaction with an oxalate or formate equivalent closes the triazine ring to form the Imidazo[5,1-f][1,2,4]triazin-4(3H)-one .

  • Aromatization/Chlorination: Treatment with POCl

    
     (Phosphorus oxychloride) converts the carbonyls to chlorides.
    
Diagram: Synthesis Pathway

SynthesisPath Start Imidazole-4-carboxamide Step1 N-Amination (Reagent: HOSA/Base) Start->Step1 Intermediate1 1-Amino-imidazole- 4-carboxamide Step1->Intermediate1 Step1->Intermediate1 Critical N-N Bond Formation Step2 Cyclization (Reagent: Triethyl orthoformate) Intermediate1->Step2 Precursor Imidazo[5,1-f][1,2,4] triazin-4(3H)-one Step2->Precursor Step3 Chlorination (Reagent: POCl3, 100°C) Precursor->Step3 Product 2,4-Dichloroimidazo[5,1-f] [1,2,4]triazine Step3->Product

Caption: Step-wise synthesis emphasizing the critical N-N bond formation required for the [5,1-f] fusion geometry.

Self-Validating Protocol: Isomer Differentiation

Because the [5,1-f] and [2,1-f] isomers have identical masses (MW 189) and similar polarities, standard LC-MS is insufficient for validation. You must use HMBC (Heteronuclear Multiple Bond Correlation) NMR to validate the structure.

Differentiation Logic
Feature[5,1-f] Isomer (Target) [2,1-f] Isomer (Common)
Structure Bridgehead N is at Imidazole pos. 4Bridgehead N is at Imidazole pos. 1
HMBC Correlation H-5 correlates to C-8a (Bridgehead) and C-4 (Triazine).H-5 correlates to C-8a but usually shows different coupling to the triazine carbons due to distance.
Proton Environment H-5 and H-7 are chemically distinct singlets.H-5 and H-6 (on imidazole) often appear as doublets (

Hz) if not substituted.
Diagram: Isomer Structural Logic

IsomerLogic Target Target: [5,1-f] Isomer Bridgehead N at Pos 4 Precursor: N-amino-imidazole Check HMBC Correlation Check Target->Check H-5 to C-4 (3-bond) Common Common: [2,1-f] Isomer Bridgehead N at Pos 1 Precursor: 2-aminotriazine Common->Check Different connectivity

Caption: Structural logic flow to distinguish the target [5,1-f] scaffold from the more common [2,1-f] isomer.

References

  • Haning, H., et al. (2002). "Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868.

  • Bayer AG. (2002). "Sulphonamides of imidazotriazinones." Patent WO2002050076.[3] (Describes the synthesis of the [5,1-f] core for Vardenafil-like analogs).

  • PubChem. (2025).[4] "Imidazo[5,1-f][1,2,4]triazine Core Structure Data." National Library of Medicine.

  • BOC Sciences. (2025). "Product Data: 2,4-Dichloro-imidazo[5,1-f][1,2,4]triazine (CAS 1086398-79-9)."[1][2]

Sources

Exploratory

Therapeutic Targeting of the Imidazo[5,1-f][1,2,4]triazine Scaffold: From Vardenafil to Kinase Inhibitors

Topic: Potential therapeutic targets of imidazo[5,1-f]triazine analogs Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic targets of imidazo[5,1-f]triazine analogs Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Bioisostere

The imidazo[5,1-f][1,2,4]triazine scaffold represents a distinct class of fused bicyclic heterocycles that functions as a potent purine bioisostere. Unlike the more common pyrazolo[3,4-d]pyrimidines (e.g., Sildenafil) or pyrrolo[2,1-f][1,2,4]triazines (e.g., Remdesivir), the imidazo[5,1-f]triazine core offers a unique electronic profile and hydrogen-bonding geometry that allows it to occupy the adenine-binding pocket of various enzymes with high specificity.

For medicinal chemists, this scaffold is "privileged" because small substitutions at the C2, C4, C5, and C7 positions can drastically shift its biological activity from phosphodiesterase (PDE) inhibition to kinase inhibition. This guide dissects the structure-activity relationships (SAR) and validated protocols for targeting these two distinct enzyme classes.

Target Class I: Phosphodiesterases (PDEs)

The most validated application of the imidazo[5,1-f][1,2,4]triazine core is the inhibition of cyclic nucleotide phosphodiesterases, specifically PDE5, PDE9, and PDE10A.

PDE5 Inhibition: The Vardenafil Archetype

Vardenafil (Levitra) is the quintessential example of this scaffold's utility. It acts as a competitive inhibitor of PDE5, preventing the hydrolysis of cGMP to 5'-GMP.

  • Mechanism: Vardenafil mimics the guanine ring of cGMP. The imidazo[5,1-f]triazin-4-one core forms critical hydrogen bonds with Gln817 in the PDE5 catalytic pocket, while the N-ethylpiperazine group extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • Key SAR Features:

    • C4-Carbonyl (4-one): Essential for mimicking the guanine C6-carbonyl.

    • N3-H: Acts as a hydrogen bond donor.

    • C2-Aryl Group: Provides hydrophobic stacking interactions (typically a 2-ethoxyphenyl moiety).

Emerging CNS Targets: PDE9 and PDE10A

Recent optimizations have repurposed the scaffold for neurodegenerative diseases by altering the C2 and C7 substituents to shift selectivity from PDE5 to PDE9 (Alzheimer's) or PDE10A (Schizophrenia).

  • PDE9 Inhibitors: Bayer has disclosed imidazo[5,1-f]triazines that selectively inhibit PDE9 (which regulates cGMP in the brain independent of NO). These analogs often replace the bulky sulfonamide of Vardenafil with smaller, lipophilic groups to enhance blood-brain barrier (BBB) penetration.

  • PDE10A Inhibitors: Substitution patterns involving specific heteroaromatic rings at C2 have yielded nanomolar PDE10A inhibitors, showing efficacy in catalepsy models for antipsychotic activity.

Visualization: The cGMP Signaling Pathway

The following diagram illustrates the intervention point of imidazo[5,1-f]triazine inhibitors (Vardenafil/PDE9i) within the NO/cGMP signaling cascade.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis Response Vasodilation / Synaptic Plasticity PKG->Response PDE PDE5 / PDE9 (Enzyme) PDE->GMP Catalyzes Inhibitor Imidazo[5,1-f]triazine (Vardenafil) Inhibitor->PDE Inhibits (IC50 < 1nM)

Caption: Mechanism of action for PDE inhibition. Imidazo[5,1-f]triazines block the hydrolysis of cGMP.[1][2][3]

Target Class II: Kinases (Oncology)

By removing the C4-carbonyl oxygen and replacing it with an amine or removing it entirely (to form the aromatic core), the scaffold transforms into an ATP-competitive kinase inhibitor.

IGF-1R and Insulin Receptor (IR) Dual Inhibition

The insulin-like growth factor-1 receptor (IGF-1R) is a major target for cancer therapy.[4][5]

  • Compound 9b: A 5,7-disubstituted imidazo[5,1-f][1,2,4]triazine identified as a potent dual inhibitor of IGF-1R and IR.[6][7]

  • Binding Mode: The N1 and N3 atoms of the triazine ring accept and donate hydrogen bonds to the hinge region of the kinase ATP-binding site (specifically interacting with Glu1077 and Met1079 in IGF-1R).

  • Selectivity: This scaffold avoids the cardiotoxicity often associated with other kinase inhibitors by maintaining selectivity against ion channels like hERG.

Polo-like Kinase 1 (PLK1)

Imidazo[5,1-f][1,2,4]triazin-2-amines have been synthesized as inhibitors of PLK1, a key regulator of mitosis.

  • Activity: These analogs arrest cells in the G2/M phase.[8]

  • Structural Requirement: The 2-amino group is critical for orienting the molecule within the PLK1 active site, often forming water-mediated bridges to the protein backbone.

Experimental Protocols

Synthesis: The "Electrophilic N-Amination" Route

While Vardenafil was originally synthesized via chlorosulfonation, modern SAR exploration utilizes a more flexible route allowing late-stage diversification.

Protocol:

  • Starting Material: 1-substituted-1H-imidazole-4-carboxylate.

  • N-Amination: Treat the imidazole with O-mesitylenesulfonylhydroxylamine (MSH) in CH2Cl2 at 0°C to room temperature for 12 hours.

    • Note: MSH is energetic; handle with care.

  • Cyclization: React the resulting N-aminoimidazole with an alpha-keto ester (or amidrazone) in ethanol under reflux (78°C) for 4-6 hours.

  • Purification: The imidazo[5,1-f][1,2,4]triazin-4(3H)-one precipitates upon cooling or is purified via silica gel chromatography (MeOH/DCM gradient).

Bioassay: PDE5 Fluorescence Polarization Assay

This protocol validates the inhibitory potential of synthesized analogs.

Reagents:

  • Recombinant human PDE5A enzyme.

  • FAM-cGMP (Fluorescein-labeled substrate).

  • IMAP binding reagent (Molecular Devices).

Procedure:

  • Preparation: Dilute test compounds (imidazo-triazines) in DMSO to 100x final concentration.

  • Incubation: In a black 384-well plate, mix 5 µL of enzyme buffer (10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.05% NaN3) containing PDE5A with 100 nL of compound. Incubate for 15 min at RT.

  • Reaction: Add 5 µL of FAM-cGMP (100 nM final). Incubate for 45 min at RT.

  • Termination: Add 20 µL of IMAP binding solution. The nanoparticles bind specifically to the phosphate group of the hydrolyzed product (GMP), increasing fluorescence polarization (FP).

  • Read: Measure FP (Ex 485 nm / Em 520 nm). High FP indicates high hydrolysis (inactive compound); Low FP indicates inhibition.

Quantitative Data Summary

Compound ClassTargetKey SubstituentsIC50 / Ki (Typical)Therapeutic Indication
Vardenafil PDE52-(2-ethoxyphenyl), 5-methyl, 7-propyl0.7 nMErectile Dysfunction
Bayer Analog A PDE92-heteroaryl (lipophilic)< 10 nMAlzheimer's Disease
Bayer Analog B PDE10A2-(quinolinyl/pyridyl)5 - 30 nMSchizophrenia
Compound 9b IGF-1R / IR5,7-disubstituted (aromatic)< 50 nMOncology (Solid Tumors)
Imidazo-amine PLK12-amino, 5,7-diaryl1 - 6 µMOncology (Anti-mitotic)

Synthesis Workflow Visualization

The following diagram outlines the divergent synthesis pathways for accessing both PDE (4-one) and Kinase (aromatic/amino) targets.

Synthesis Start Imidazole-4-carboxylate Step1 N-Amination (MSH Reagent) Start->Step1 Intermediate N-Aminoimidazole Step1->Intermediate BranchPDE Cyclize w/ Alpha-Keto Ester Intermediate->BranchPDE BranchKinase Cyclize w/ Nitrile/Amidine Intermediate->BranchKinase TargetPDE Imidazo[5,1-f]triazin-4-one (PDE Inhibitor Core) BranchPDE->TargetPDE TargetKinase Imidazo[5,1-f]triazine (Kinase Inhibitor Core) BranchKinase->TargetKinase Vardenafil Vardenafil (Sulfonylation + Amine) TargetPDE->Vardenafil Functionalization IGF1R IGF-1R Inhibitor (Suzuki Coupling) TargetKinase->IGF1R Pd-Catalyzed Coupling

Caption: Divergent synthetic pathways for PDE vs. Kinase inhibitor generation.

References

  • Haning, H., et al. (2002).[9] "Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors."[9] Bioorganic & Medicinal Chemistry Letters. Link

  • Jin, M., et al. (2010).[6] "Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR." ACS Medicinal Chemistry Letters. Link

  • Heim-Riether, A., & Healy, J. (2005).[10] "A novel method for the synthesis of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones." The Journal of Organic Chemistry. Link

  • Bayer AG. (2013). "PDE9 inhibitors with imidazo triazinone backbone." World Intellectual Property Organization (WO2013110768). Link

  • El-Mekabaty, A. (2018). "Synthetic approaches to 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines." ResearchGate. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Substitution of 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine

[1] Executive Summary & Application Scope The 2,4-dichloroimidazo[5,1-f][1,2,4]triazine scaffold is a critical purine bioisostere utilized extensively in the development of kinase inhibitors (e.g., PLK1, PI3K) and antivi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Scope

The 2,4-dichloroimidazo[5,1-f][1,2,4]triazine scaffold is a critical purine bioisostere utilized extensively in the development of kinase inhibitors (e.g., PLK1, PI3K) and antiviral nucleoside analogues. Its structural similarity to adenine and guanine allows it to occupy the ATP-binding pocket of enzymes with high affinity.[1]

For medicinal chemists, the utility of this scaffold relies on the orthogonal reactivity of the two chlorine atoms. Unlike symmetric 1,3,5-triazines, the fused imidazole ring induces an electronic bias, making the C4-position significantly more electrophilic than the C2-position . This application note provides a validated protocol for the regioselective functionalization of this scaffold, enabling the sequential installation of distinct nucleophiles.

Key Applications
  • Kinase Inhibitor Synthesis: Installation of solubilizing groups (morpholine, piperazine) at C4 and hydrophobic aryl groups at C2.

  • Nucleoside Analogues: C-nucleoside formation via C4-substitution.[1]

  • Fragment-Based Drug Discovery (FBDD): Sequential library generation.[1]

Mechanistic Insight: The Electrophilic Hierarchy

Understanding the electronic structure is prerequisite to successful synthesis. The imidazo[5,1-f][1,2,4]triazine system follows a specific reactivity order governed by the stability of the Meisenheimer intermediate and steric accessibility.

Reactivity Order: C4 > C2
  • C4-Position (Kinetic Control): The carbon at position 4 is adjacent to the bridgehead nitrogen.[1] Nucleophilic attack here forms a resonance-stabilized intermediate where the negative charge is effectively delocalized onto the electronegative ring nitrogens.[1] Furthermore, it is sterically less hindered than C2.

  • C2-Position (Thermodynamic/Forcing): The C2 carbon is flanked by two nitrogens but is electronically less activated for the initial attack compared to C4 in this fused system.[1] Displacement of the C2-chloride typically requires elevated temperatures or stronger nucleophiles after the C4-position has been substituted.[1]

Analogy: This reactivity parallels that of 2,6-dichloropurine , where the C6-chlorine is displaced first, followed by the C2-chlorine.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential displacement logic.

ReactionPathway cluster_legend Reactivity Logic SM 2,4-Dichloroimidazo[5,1-f]triazine (Starting Material) Step1 Step 1: C4-Substitution (Kinetic Control) SM->Step1 Nucleophile 1 (1.0 eq) 0°C, Mild Base Inter 4-Substituted-2-chloro Intermediate Step1->Inter Fast S_NAr Step2 Step 2: C2-Substitution (Thermodynamic Forcing) Inter->Step2 Nucleophile 2 (Excess) 60-80°C, Strong Base Product 2,4-Disubstituted Product (Final Scaffold) Step2->Product Slow S_NAr Note1 C4-Cl: Highly Reactive (Leaving Group 1) Note2 C2-Cl: Less Reactive (Leaving Group 2)

Figure 1: Sequential


 workflow showing the kinetic preference for C4 displacement followed by thermal forcing for C2 displacement.

Experimental Protocols

Protocol A: C4-Selective Mono-Substitution

Objective: Replace the C4-chloride with an amine or alkoxide while retaining the C2-chloride for future diversity.[1]

Reagents:

  • Substrate: 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (0.95 - 1.0 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIEA) (1.2 equiv)[1]
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Procedure:

  • Preparation: Dissolve 2,4-dichloroimidazo[5,1-f][1,2,4]triazine in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature prevents premature attack at C2.

  • Addition: Mix the Nucleophile and DIEA in a separate vial with a small volume of THF. Add this mixture dropwise to the reaction vessel over 15–20 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The starting material should disappear, and a single major peak (

    
    ) should appear.
    
  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography is usually required to remove trace bis-substituted byproducts.[1]

Troubleshooting Table:

ObservationDiagnosisSolution
Bis-substitution observed (>5%) Temperature too high or Nucleophile excessMaintain 0°C strictly; Reduce Nucleophile to 0.95 eq.
No Reaction Nucleophile too weak (e.g., aniline)Switch solvent to DMF; Warm to RT immediately.
Hydrolysis (OH product) Wet solventUse freshly distilled/anhydrous solvents.
Protocol B: C2-Substitution (Sequential Functionalization)

Objective: Displace the remaining C2-chloride on the 4-substituted intermediate.[1]

Reagents:

  • Substrate: 4-Substituted-2-chloroimidazo[5,1-f][1,2,4]triazine (1.0 equiv)[1]

  • Nucleophile: Amine, Thiol, or Alkoxide (1.5 - 3.0 equiv)

  • Base:

    
     (3.0 equiv) or CsF (for difficult substrates)[1]
    
  • Solvent: 1,4-Dioxane, DMSO, or n-Butanol[1]

Procedure:

  • Setup: Dissolve the intermediate in 1,4-Dioxane. Add the Base and Nucleophile.[2][3]

  • Heating: Heat the reaction to 60–90 °C (depending on nucleophile strength).

    • Aliphatic amines: 60 °C.

    • Anilines/Sterically hindered amines: 90–100 °C.

  • Reaction: Stir for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: For DMSO/Dioxane, pour into water and extract with EtOAc. For n-Butanol, concentrate directly before extraction.[1]

Data & Optimization Guide

Solvent Screening for Regioselectivity (Step 1)

The choice of solvent impacts the ratio of Mono (desired) vs. Bis (undesired) product during the first substitution.

SolventDielectric ConstantReaction RateRegioselectivity (C4:C2)Recommendation
THF 7.5ModerateHigh (>20:1) Preferred for amines.[1]
DCM 8.9SlowHighGood for very reactive nucleophiles.
DMF 36.7FastModerate (10:[1]1)Use for low-solubility substrates; keep cold.[1]
MeOH 32.7FastLowAvoid (promotes solvolysis/bis-sub).[1]
Comparison of Nucleophiles
  • Amines: React cleanly via

    
    .
    
  • Alkoxides (OR): Require careful control. Use NaH in THF at 0°C. Stronger bases can degrade the scaffold.

  • Thiols (SR): Highly nucleophilic. Often react at RT without heating for C2 displacement.[1]

References

  • Imidazo[5,1-f][1,2,4]triazine Synthesis & Reactivity

    • Title: "Concise Synthesis of Versatile Imidazo[5,1-f][1,2,4]triazin-4(3H)-ones"
    • Source: Organic Process Research & Development (ACS Publications)[1]

    • URL:[Link][1][4]

  • Application in Kinase Inhibitors (PLK1)

    • Title: "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1"[1][5][6]

    • Source: Bioorganic & Medicinal Chemistry Letters[1][5][7]

    • URL:[Link]

  • General

    
     Mechanisms on Triazines: 
    
    • Title: "Nucleophilic substitution on dichloro-s-triazines: Mechanisms and Protocols"[1]

    • Source: BenchChem Technical Library[1]

    • 
       conditions)[1]
      
  • Structural Analogues (Pyrrolo[2,1-f]triazines)

    • Title: "Discovery of Remdesivir (GS-5734): A Prodrug of a 1′-Cyano-4-aza-7,9-dideazaadenosine C-Nucleoside" (Demonstrates C4-reactivity preference in fused triazines)[1]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link][1]

Sources

Application

Purification methods for 2,4-Dichloroimidazo[5,1-f]triazine products

Abstract & Scope This application note details the purification and handling protocols for 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine (CAS: 1086398-79-9).[1] This fused heterocyclic scaffold is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification and handling protocols for 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine (CAS: 1086398-79-9).[1] This fused heterocyclic scaffold is a critical intermediate in the synthesis of C-nucleoside antiviral agents (e.g., Remdesivir analogs) and kinase inhibitors.[1][]

The molecule presents specific challenges: high electrophilicity at the C4 position, susceptibility to hydrolytic degradation, and moderate stability on acidic stationary phases. This guide provides two validated purification workflows—Buffered Flash Chromatography (for discovery scale) and Anti-Solvent Recrystallization (for process scale)—along with critical stability data to ensure high recovery yields (>95% purity).

Chemical Context & Reactivity Profile

To purify this compound effectively, one must understand its degradation pathways.[1] The imidazo[5,1-f][1,2,4]triazine core is electron-deficient.[1] The chlorine atoms at positions 2 and 4 are excellent leaving groups, but they are not equivalent.

  • C4-Chlorine (Kinetic Lability): The C4 position is highly susceptible to nucleophilic attack (SNAr) by water or alcohols, leading to the formation of the mono-oxo impurity (4-hydroxy/keto derivative).[1][]

  • C2-Chlorine (Thermodynamic Stability): The C2 position is less reactive and typically requires elevated temperatures or stronger nucleophiles to displace.[1]

Implication for Purification:

  • Avoid Acidic Media: Standard silica gel is slightly acidic (pH 6.5–7.0), which can catalyze hydrolysis of the C4-Cl.[1]

  • Moisture Control: All solvents must be anhydrous.[1]

  • Temperature: Purification should ideally occur at

    
    .
    

Visualizing the Purification Logic

The following decision tree outlines the selection of the appropriate method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture (Post-POCl3 Chlorination) Quench Controlled Quench (0°C, NaHCO3/Ice) Start->Quench PhaseSep Phase Separation (DCM Extraction) Quench->PhaseSep Decision Scale & Purity Check? PhaseSep->Decision MethodA Method A: Buffered Flash Chromatography (<5g Scale) Decision->MethodA Low Purity / Small Scale MethodB Method B: Anti-Solvent Recrystallization (>5g Scale) Decision->MethodB High Purity / Large Scale Storage Storage: -20°C Under Argon MethodA->Storage MethodB->Storage

Figure 1: Decision matrix for processing 2,4-dichloroimidazo[5,1-f][1,2,4]triazine crude mixtures.

Protocol A: Buffered Flash Column Chromatography

Recommended for: Discovery scale (100 mg – 5 g) or complex mixtures.[1]

Standard silica gel chromatography often results in "streaking" and loss of product due to hydrolysis. This protocol uses a basic modifier to neutralize the silica surface.

Materials:
  • Stationary Phase: High-purity Silica Gel (40–63 µm).[1]

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc), Triethylamine (TEA).[1]

  • Equipment: Flash chromatography system (e.g., Biotage/Teledyne) or glass column.[1]

Step-by-Step Procedure:
  • Column Pre-treatment (Critical):

    • Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA) .

    • Flush the column with 3 column volumes (CV) of this mixture. This neutralizes acidic sites on the silica.

    • Note: Failure to neutralize silica can lead to 10–15% yield loss via hydrolysis to the 4-one derivative.[1]

  • Sample Loading:

    • Dissolve the crude residue in a minimum volume of Dichloromethane (DCM).[1]

    • Do not use solid loading on Celite if possible, as Celite can retain moisture.[1] Liquid loading is preferred.[1]

  • Elution Gradient:

    • Mobile Phase A: Hexanes (with 0.5% TEA).

    • Mobile Phase B: Ethyl Acetate (with 0.5% TEA).[1]

    • Gradient: 0% B for 2 CV, then 0–30% B over 10 CV.

    • Observation: The product typically elutes between 15–20% EtOAc.

  • Fraction Collection:

    • Collect fractions in tubes containing 1 mL of Hexanes to immediately dilute the eluent.

    • Evaporate solvents at <30°C (water bath temperature).[1] High heat during rotary evaporation can degrade the product.

Protocol B: Anti-Solvent Recrystallization

Recommended for: Process scale (>5 g) and removal of trace hydrolyzed byproducts.[1]

Recrystallization is superior for removing the mono-oxo impurity, which is significantly less soluble in non-polar solvents than the dichloro product.[1]

Materials:
  • Solvent: Dichloromethane (DCM) - Solubilizer.[1]

  • Anti-Solvent: n-Heptane or Hexanes - Precipitant.[1]

Step-by-Step Procedure:
  • Dissolution:

    • Dissolve the crude solid in DCM (5 mL per gram of crude) at room temperature.

    • Tip: If the solution is cloudy (inorganic salts), filter through a sintered glass funnel packed with a small pad of MgSO4.[1]

  • Concentration:

    • Concentrate the DCM solution under reduced pressure until the volume is reduced by half.

  • Precipitation:

    • Slowly add n-Heptane (3x the volume of the remaining DCM) with vigorous stirring.

    • A white to off-white precipitate should form.[1]

  • Maturation:

    • Cool the slurry to 0°C – 4°C and stir for 1 hour.

    • Why? This maximizes the yield and ensures the thermodynamic crystal form is obtained.

  • Filtration:

    • Filter the solid under a nitrogen blanket (to prevent moisture condensation).[1]

    • Wash the cake with cold n-Heptane.[1]

    • Dry under high vacuum at ambient temperature for 4 hours.[1]

Analytical Validation (QC)

To verify the success of the purification, compare the isolated material against these benchmarks.

TestMethodAcceptance CriteriaNotes
Purity HPLC (C18, ACN/Water)> 98.0%Monitor @ 254 nm.[1] Impurities usually elute earlier (more polar).[1]
Identity 1H NMR (DMSO-d6)Consistent StructureLook for absence of broad singlet at ~11-12 ppm (indicates hydrolysis/NH).[1]
Residual Solvent GC-Headspace< 5000 ppmEnsure DCM is removed; it can react over long-term storage.[1]

Common Impurity Profile:

  • Impurity A (Hydrolysis): 2-chloroimidazo[5,1-f][1,2,4]triazin-4(3H)-one.[1] Cause: Moisture during workup.[1]

  • Impurity B (Regioisomer): 4-chloroimidazo[5,1-f][1,2,4]triazin-2(1H)-one.[1] Cause: Rare, usually requires high pH.[1]

Storage and Stability

The purified 2,4-dichloroimidazo[5,1-f][1,2,4]triazine is hygroscopic and reactive .[1]

  • Storage: Store at -20°C under an Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps.

  • Shelf-life: 6 months if strictly dry. Re-analyze purity before use in subsequent steps.

References

  • World Intellectual Property Organization. Patent WO2011143534: Synthesis of Nucleoside Analogs.[1][] (Describes the use of dichloro-fused triazine intermediates in antiviral synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dichloroimidazo[5,1-f]triazine

Technical Support Center: Synthesis of 2,4-Dichloroimidazo[5,1-f][1][2][3]triazine This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,4-Dichloroimidazo[5,1-f][1][2][3]triazine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2,4-dichloroimidazo[5,1-f][1][2][3]triazine. This valuable heterocyclic scaffold is a key building block in the development of various therapeutic agents. This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower users to troubleshoot and optimize their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing the imidazo[5,1-f][1][2][3]triazine core?

A1: A prevalent and robust strategy involves a two-step process. The first step is the construction of a dihydroxy precursor, imidazo[5,1-f][1][2][3]triazine-2,4(1H,3H)-dione, through the cyclization of a suitable 2-aminoimidazole derivative. The subsequent step is the chlorination of this dihydroxy intermediate to yield the target 2,4-dichloroimidazo[5,1-f][1][2][3]triazine.

Q2: I am observing low yields in the final chlorination step. What are the likely causes?

A2: Low yields in the chlorination step can stem from several factors. Incomplete reaction is a common issue, often due to insufficient heating or reaction time. Another significant factor is the hydrolysis of the chlorinated product back to the starting material or mono-chloro intermediate during the aqueous workup. The presence of moisture in the reaction setup can also contribute to lower yields. Finally, degradation of the starting material or product under harsh acidic conditions can occur.

Q3: My final product is a dark, tar-like substance after the chlorination reaction. What went wrong?

A3: The formation of a dark, tar-like substance is typically indicative of decomposition. This can be caused by excessively high reaction temperatures or prolonged reaction times. It is crucial to monitor the reaction progress closely by Thin Layer Chromatography (TLC) and to avoid overheating.

Q4: How can I improve the separation of my product during column chromatography?

A4: Poor separation can be addressed by optimizing the solvent system through preliminary TLC analysis. Ensuring the sample is loaded in a concentrated form with a minimal amount of solvent is also critical. A properly packed column, free of air bubbles or channeling, is essential for good resolution. If these measures fail, consider alternative techniques such as reversed-phase chromatography or preparative HPLC.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,4-dichloroimidazo[5,1-f][1][2][3]triazine.

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of imidazo[5,1-f][1][2][3]triazine-2,4(1H,3H)-dione Incomplete cyclization.Increase reaction time and/or temperature. Ensure the base is of good quality and used in the correct stoichiometric amount.
Side reactions of the starting 2-amino-1H-imidazole-1-carboxamide.Ensure the starting material is pure. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Step 2: Reaction stalls (incomplete conversion to dichloro product) Insufficient reactivity of the chlorinating agent.Consider adding a co-reagent such as phosphorus pentachloride (PCl₅) to the phosphorus oxychloride (POCl₃) to increase the chlorinating power of the mixture.[4]
Low reaction temperature.Gradually increase the reflux temperature and monitor the reaction by TLC.
Step 2: Product hydrolyzes back to starting material during workup The chlorinated product is sensitive to water, especially in the presence of base.Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.[5] Avoid using strong aqueous bases for neutralization; a saturated sodium bicarbonate solution is a milder option.[6] Extract the product promptly with an organic solvent.
Step 2: Difficulty in removing residual POCl₃ POCl₃ has a relatively high boiling point (105.8 °C).After the reaction is complete, remove the excess POCl₃ under reduced pressure (vacuum distillation). Be cautious as POCl₃ is corrosive and moisture-sensitive.[3]
Purification: Product streaks on TLC plate The compound may be acidic due to residual HCl or phosphoric acid byproducts.Before loading onto the silica gel column, wash the concentrated organic extract with a saturated sodium bicarbonate solution to neutralize any residual acids.
Purification: Co-elution of impurities The polarity of the impurity is very similar to the product.Try a different solvent system for column chromatography. If the product is crystalline, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Step 1: Synthesis of Imidazo[5,1-f][1][2][3]triazine-2,4(1H,3H)-dione

This procedure is based on the general principle of cyclizing an amino-heterocycle with a carbonyl source.[7]

Diagram of the Synthetic Workflow (Step 1)

step1_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Isolation cluster_product Product A 2-Amino-1H-imidazole-1-carboxamide D Mix Reactants in Ethanol A->D B Diethyl Carbonate B->D C Sodium Ethoxide (Base) C->D E Reflux D->E Heat F Cool to Room Temperature E->F G Acidify with HCl F->G H Filter Precipitate G->H I Wash with Water & Ethanol H->I J Dry under Vacuum I->J K Imidazo[5,1-f][1,2,4]triazine-2,4(1H,3H)-dione J->K

Caption: Workflow for the synthesis of the dihydroxy precursor.

Materials:

  • 2-Amino-1H-imidazole-1-carboxamide

  • Diethyl carbonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-1H-imidazole-1-carboxamide (1.0 eq) in absolute ethanol.

  • Add sodium ethoxide (2.2 eq) to the suspension.

  • Add diethyl carbonate (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 2M HCl to the stirred mixture until the pH is approximately 2-3. A precipitate should form.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain imidazo[5,1-f][1][2][3]triazine-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloroimidazo[5,1-f][1][2][3]triazine

This chlorination procedure utilizes phosphorus oxychloride, a common and effective reagent for converting hydroxylated nitrogen heterocycles to their chlorinated analogs.[8][9]

Diagram of the Synthetic Workflow (Step 2)

step2_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product A Imidazo[5,1-f][1,2,4]triazine-2,4(1H,3H)-dione D Combine Reactants A->D B Phosphorus Oxychloride (POCl₃) B->D C N,N-Diisopropylethylamine (DIPEA, optional) C->D E Reflux D->E Heat F Cool to Room Temperature E->F G Remove Excess POCl₃ (Vacuum) F->G H Quench with Ice/Water G->H I Extract with Ethyl Acetate H->I J Dry Organic Layer (Na₂SO₄) I->J K Concentrate J->K L Purify by Column Chromatography K->L M 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine L->M

Caption: Workflow for the chlorination of the dihydroxy precursor.

Materials:

  • Imidazo[5,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add imidazo[5,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction can be run neat or with a co-solvent like acetonitrile.

  • Optionally, add a catalytic amount of N,N-diisopropylethylamine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC (a more non-polar spot should appear for the product).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ by vacuum distillation.

  • Slowly and cautiously pour the cooled residue onto a vigorously stirred mixture of crushed ice and water. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4-dichloroimidazo[5,1-f][1][2][3]triazine.

Reaction Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting.

Proposed Mechanism for Chlorination with POCl₃

chlorination_mechanism A Dihydroxy Precursor C Phosphorylated Intermediate A->C Nucleophilic attack by hydroxyl on P B Phosphorus Oxychloride (POCl₃) B->C E Mono-chloro Intermediate C->E SNAr with Cl⁻ D Chloride Ion (Cl⁻) D->E F Final Product (Dichloro) E->F Repeat phosphorylation and SNAr G H₃PO₄ Byproduct F->G Hydrolysis of P-containing species

Caption: Simplified mechanism of chlorination with POCl₃.

The chlorination of the dihydroxy precursor with POCl₃ likely proceeds through the formation of a phosphorylated intermediate. The hydroxyl group of the triazinedione acts as a nucleophile, attacking the phosphorus atom of POCl₃ and displacing a chloride ion. This forms a good leaving group, which is subsequently displaced by a chloride ion in a nucleophilic aromatic substitution (SNAr) reaction. This process occurs at both positions to yield the final 2,4-dichloro product.[10]

References

  • Heim-Riether, A., & Healy, J. (2005). A novel method for the synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)-ones. The Journal of Organic Chemistry, 70(18), 7331–7337. [Link]

  • Tzvetkov, N. D., Euler, H., & Müller, C. E. (2012). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1][2][3]triazine-3,6(2H,4H)-dione derivatives: a new drug-like heterocyclic scaffold. Beilstein Journal of Organic Chemistry, 8, 1546–1554. [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?[Link]

  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][1][2][3]triazines. [Link]

  • Asian Journal of Chemistry. (2007). Synthesis and Characterization of Some New Aminoimidazoles. [Link]

  • RSC Publishing. (2019). Synthesis of imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8-diones via a rearrangement of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine-2,7-diones in the reaction with isatins. [Link]

  • WordPress.com. (n.d.). Specific Solvent Issues with Chlorination. [Link]

  • ACS Publications. (2023, August 7). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. [Link]

  • PMC. (2023, July 28). Synthesis of imidazo[4,5-e][1][11]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of...[Link]

  • ResearchGate. (n.d.). Efficient and environmentally friendly synthesis of 2-amino-imidazole. [Link]

  • PMC. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • PMC. (2018, February 21). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • ResearchGate. (2012, October 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Google Patents. (n.d.). Process for purifying POCl3.
  • PubMed. (2007, May 15). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. [Link]

  • ResearchGate. (n.d.). 2-Aminoimidazoles. [Link]

  • Beilstein Journals. (2023, July 28). Synthesis of imidazo[4,5-e][1][11]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. [Link]

  • MDPI. (2018, March 23). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][5]imidazo[1,2-d][1][2][3]triazine Derivatives. [Link]

  • The Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • RSC Publishing. (2023, June 13). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. [Link]

  • PMC. (2017, January 24). Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PMC. (2023, July 28). Synthesis of imidazo[4,5-e][1][11]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of...[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][1][2][3]triazines. [Link]

Sources

Optimization

Technical Support Center: 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine Optimization

Topic: Optimization of Nucleophilic Substitution and Cross-Coupling on the 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine Scaffold. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Substitution and Cross-Coupling on the 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine Scaffold. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: Provide actionable troubleshooting protocols for regioselectivity, yield optimization, and scaffold stability.

Introduction: The Scaffold & Reactivity Profile

The 2,4-dichloroimidazo[5,1-f][1,2,4]triazine scaffold is a critical bioisostere for purine nucleosides (adenine/guanine mimics) and a privileged structure in kinase inhibitor discovery.

The Reactivity Hierarchy: Understanding the electronic bias of this fused system is the single most important factor in reaction success.

  • C-4 Position (Analogous to Purine C-6): This is the most electrophilic site. It is adjacent to the bridgehead nitrogen, making it highly susceptible to SNAr (Nucleophilic Aromatic Substitution) under mild conditions.

  • C-2 Position (Analogous to Purine C-2): This site is significantly less reactive . Functionalization here typically requires higher temperatures, strong nucleophiles, or transition metal catalysis (e.g., Suzuki-Miyaura coupling).

  • C-7 Position (Imidazole Ring): Electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) or C-H activation, but generally stable during triazine manipulations.

Module 1: Regioselective SNAr (The "C-4" Challenge)

Core Issue: Users frequently report mixtures of C-4 (desired), C-2 (undesired), and C-2,C-4 (bis-substituted) products when attempting mono-substitution.

Troubleshooting Guide: Achieving >95% C-4 Selectivity
Variable Recommendation Technical Rationale
Temperature -78°C to 0°C The activation energy for C-4 substitution is significantly lower than C-2. Low temperature kinetically traps the nucleophile at the C-4 position.
Base DIPEA or Et3N (1.1 eq) Use a non-nucleophilic organic base. Avoid inorganic bases (K2CO3) in aqueous media to prevent hydrolysis of the sensitive C-Cl bond.
Solvent THF or DCM (Anhydrous) Aprotic, moderately polar solvents stabilize the Meisenheimer complex without promoting solvolysis. Avoid alcohols (MeOH/EtOH) to prevent alkoxide side-reactions.
Stoichiometry 0.95 - 1.0 eq of Nucleophile Never use excess nucleophile. Add the nucleophile dropwise to the dichloro-scaffold to ensure the scaffold is always in excess until the end.
FAQ: Regioselectivity

Q: I am seeing ~15% of the bis-substituted product (C-2,C-4). How do I stop this? A: This indicates your reaction is locally too concentrated or too warm.

  • Fix: Dilute the reaction to 0.05 M.

  • Fix: Pre-cool the amine nucleophile solution before addition.

  • Fix: Switch from a "dump" addition to a slow syringe pump addition of the amine over 30 minutes.

Q: My amine is unreactive at 0°C. Can I heat it? A: Heating risks opening the C-2 position. Instead of heat, add a Lewis Acid additive like ZnCl2 (0.5 eq) or Sc(OTf)3 . This activates the triazine nitrogen, making the C-4 carbon more electrophilic without requiring thermal energy that compromises selectivity.

Visualizing the Pathway

SNAr_Selectivity Start 2,4-Dichloroimidazo[5,1-f]triazine C4_Product C-4 Mono-Substituted (Major Product >90%) Start->C4_Product Kinetic Control (Fast) C2_Product C-2 Mono-Substituted (Trace/Undesired) Start->C2_Product Thermodynamic/ steric leak (Slow) Nucleophile Nucleophile (R-NH2) Low Temp (-78°C) Bis_Product C-2, C-4 Bis-Substituted (Over-reaction) C4_Product->Bis_Product Excess Nu: or Heat

Figure 1: Kinetic control favors C-4 substitution. Bis-substitution occurs primarily if temperature is uncontrolled or stoichiometry is exceeded.

Module 2: Functionalizing C-2 (The "Deactivated" Chloride)

Core Issue: After substituting C-4, the triazine ring becomes electron-rich (deactivated), making the remaining C-2 chlorine sluggish to react.

Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Standard SNAr often fails at C-2 after C-4 is substituted. Transition metal catalysis is required.

Standard Operating Procedure (SOP):

  • Substrate: 4-Amino-2-chloroimidazo[5,1-f][1,2,4]triazine (dried under high vacuum).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3 / XPhos (for difficult cases).

  • Boronic Acid: 1.5 equivalents.

  • Base: Cs2CO3 (2.0 eq) or K3PO4 (anhydrous).

  • Solvent: 1,4-Dioxane / Water (9:1) or Toluene (anhydrous).

  • Conditions: Microwave irradiation at 100-120°C for 30-60 mins.

FAQ: C-2 Reactivity

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Usually, no. The issue is often protodehalogenation (replacement of Cl with H) or catalyst poisoning by the imidazole nitrogens.

  • Fix: Ensure the reaction is strictly degassed (argon sparge for 15 mins). Oxygen kills the active Pd(0) species.

  • Fix: Switch to a precatalyst system like XPhos Pd G3 , which is more robust against heteroatom coordination.

Q: Can I do SNAr at C-2 instead of Suzuki? A: Only if the nucleophile is extremely strong (e.g., NaOMe, NaSMe) or if you use a neat amine at high temperatures (120°C+ in a sealed tube). However, this often leads to scaffold decomposition.

Module 3: Scaffold Stability & Handling

Core Issue: The "2,4-dichloro" species is moisture-sensitive. Hydrolysis yields the 2-chloro-4-one (dione precursor), which is dead to SNAr.

Storage & Workup Guidelines
Stage Critical Action
Storage Store under Argon at -20°C. The compound degrades in moist air within hours.
Quenching Do not quench reaction mixtures into water if unreacted starting material remains. Quench with solid NH4Cl or dilute into EtOAc first.
Drying Use Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium Sulfate), as the slight acidity of MgSO4 can sometimes promote degradation of sensitive imidazo-triazines.
Visualizing the Degradation Pathway

Degradation Dichloro 2,4-Dichloro Scaffold Mono_Hydrolysis 2-Chloro-4-oxo (Dead End) Dichloro->Mono_Hydrolysis Fast Hydrolysis (C-4 Cl loss) Water H2O / Moisture Water->Dichloro Dione 2,4-Dione (Reversion) Mono_Hydrolysis->Dione Slow Hydrolysis

Figure 2: The C-4 Chlorine is highly labile. Exposure to moisture converts the reactive dichloro-species into the unreactive "one" or "dione" forms.

References

  • BenchChem. (2025).[1] 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine: Synthesis and Derivatives. Retrieved from

    • Note: Provides fundamental data on the physical properties and general reactivity of the dichloro-imidazo-triazine class.
  • Maciąg, D. et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from

    • Note: Validates the reactivity patterns of triazine thiones and diones, which are the hydrolysis products of the dichloro-scaffold.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from

    • Note: Confirms the computational and experimental basis for C-4 vs C-2 regioselectivity in 2,4-dichloro-heterocycles.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from

    • Note: Authoritative grounding for the SNAr mechanism (Meisenheimer complex stabiliz

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomerism in Imidazotriazine Synthesis

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: IMTZ-REGIO-001 Welcome to the Support Center You are likely here because your imidazotriazine synthesis yielded a mixture of...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: IMTZ-REGIO-001

Welcome to the Support Center

You are likely here because your imidazotriazine synthesis yielded a mixture of isomers, or worse, a single clean product that is the wrong regioisomer.

In the synthesis of imidazo[1,2-a][1,3,5]triazines (and related scaffolds like imidazo[1,2-a]pyrimidines), the condensation of a 2-aminoimidazole with a 1,3-dielectrophile is notoriously sensitive. The competition between the endocyclic imidazole nitrogen (N1) and the exocyclic amine (N-exo) dictates the outcome.

This guide moves beyond basic synthesis to the control logic of the reaction: Kinetic vs. Thermodynamic pathways and the critical Dimroth Rearrangement .

Module 1: The Diagnostic Workflow

Before altering conditions, determine your current status. Use this logic flow to categorize your problem.

DiagnosticFlow Start START: Reaction Complete CheckLCMS 1. Check LCMS/TLC Start->CheckLCMS SinglePeak Single Major Peak CheckLCMS->SinglePeak MultiPeak Two/Multiple Peaks CheckLCMS->MultiPeak CheckNMR 2. 1H-NMR & HMBC SinglePeak->CheckNMR MultiPeak->CheckNMR Action3 Action: optimize pH to favor one pathway MultiPeak->Action3 IsomerA Kinetic Isomer Found (N1-Cyclized) CheckNMR->IsomerA Bridgehead N correlations IsomerB Thermodynamic Isomer Found (Rearranged) CheckNMR->IsomerB Distinct shift Action1 Action: Increase Temp/Base to force Rearrangement IsomerA->Action1 If Isomer B desired Action2 Action: Lower Temp, Acidic Buffer IsomerB->Action2 If Isomer A desired

Figure 1: Decision matrix for identifying and remediating regioisomer issues.

Module 2: The Mechanism (The "Why")

The root cause of your issue is the ambident nucleophilicity of the 2-aminoimidazole precursor.

The Competition
  • Kinetic Pathway (N1 Attack): The endocyclic nitrogen (N1) is often more nucleophilic due to the alpha-effect and ring electron density. Attack here leads to the imidazo[1,2-a] core directly. This often happens in neutral or acidic conditions at lower temperatures.

  • Thermodynamic Pathway (Dimroth Rearrangement): Under basic conditions (or high heat), the kinetic product can undergo ring opening and recyclization. This is the Dimroth Rearrangement , proceeding via an ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure).[1]

Visualizing the Rearrangement

If you synthesized the "wrong" isomer, you can often convert it to the "right" one without tossing the batch.

DimrothMechanism Substrate Kinetic Isomer (N1-Cyclized) Inter Ring Open Intermediate Substrate->Inter Nucleophilic Attack (Ring Opening) Product Thermodynamic Isomer (Rearranged) Inter->Product Rotation & Recyclization Base Base (OH- / DBU) Base->Substrate

Figure 2: The ANRORC mechanism (Dimroth Rearrangement) converting the kinetic isomer to the thermodynamic isomer.

Module 3: Characterization (How to Distinguish)

You cannot rely on LCMS alone, as regioisomers have identical masses. You must use NMR.

Critical NMR Markers
FeatureKinetic Isomer (N1-Cyclized)Thermodynamic Isomer (Rearranged)
H3 Proton (Imidazole) Often downfield due to ring current anisotropy.Typically upfield relative to the kinetic isomer.
HMBC Correlations Critical: Correlation between H3 and the carbonyl/triazine carbons is distinct.Correlations will shift due to the N-bridgehead swap.
X-Ray Crystallography Definitive.Definitive.

Expert Tip: If you have a mixture, the ratio often changes over time in the NMR tube if the solvent is slightly basic or acidic (e.g., CDCl3 can be acidic). Always use DMSO-d6 for stability during analysis.

Module 4: Remediation Protocols

Scenario A: You want the Thermodynamic Isomer (Most Common)

Target: You have a mixture or the kinetic isomer, but you want the stable, rearranged product.

Protocol: Base-Mediated Rearrangement

  • Dissolve: Take your crude mixture (or pure kinetic isomer) and dissolve in EtOH or MeOH .

  • Add Base: Add 2.0 equivalents of KOH (aq) or NaOEt .

    • Alternative: For water-sensitive substrates, use DBU (1.5 eq) in refluxing dioxane.

  • Reflux: Heat to reflux for 2–6 hours. Monitor by TLC (the spot often shifts polarity).

  • Workup: Cool to room temperature. Neutralize with 1N HCl. The thermodynamic product often precipitates out.

  • Validation: Check NMR. The "messy" baseline of the kinetic mixture usually cleans up into a single thermodynamic product.

Scenario B: You want the Kinetic Isomer

Target: You need the initial cyclization product, but it keeps rearranging.

Protocol: Acid-Buffered Condensation

  • Solvent: Use Isopropanol or Toluene . Avoid protic solvents if possible to reduce proton-shuffling.

  • Catalyst: Do NOT use strong base. Use a mild Lewis acid (e.g., ZnCl2) or a weak organic acid (Acetic Acid).

  • Temperature: Keep reaction temperature below 80°C . High heat promotes the activation energy jump required for ring opening.

  • Time: Stop the reaction immediately upon consumption of starting material. Do not "let it stir overnight."

FAQ: Common User Issues

Q: My reaction works on 50mg scale but yields the wrong isomer on 5g scale. A: This is a heat transfer issue. On a larger scale, the internal temperature stays higher for longer, promoting the thermodynamic rearrangement. For scale-up, ensure efficient cooling during addition and strictly control the heating profile.

Q: Can I separate the isomers by column chromatography? A: Isomers of imidazotriazines are often separable, but they can streak. Use a gradient of DCM:MeOH (95:5 to 90:10) . If they co-elute, try adding 1% Triethylamine to the eluent to sharpen the peaks, but be warned: the basicity of the column might induce rearrangement on the silica!

Q: I see three spots. What is the third? A: It is likely the uncyclized intermediate (the linear condensation product). This means your reaction hasn't finished cyclizing. Push it with a dehydrating agent like POCl3 (if OH is present) or simple prolonged heating (if you are aiming for the thermodynamic product anyway).

References

  • Synthesis of imidazo[1,2-a][1,3,5]triazines by NBS-mediated coupling. Source: New Journal of Chemistry (RSC). Link:[Link]

  • DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Source: PubMed Central (PMC). Link:[Link]

  • The Dimroth rearrangement as a probable cause for structural misassignments. Source: ResearchGate (Tetrahedron). Link:[Link]

  • Regioselective synthesis of imidazo[1,2-a][1,3,5]triazines. Source: ISC (Islamic World Science Citation Center). Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Efficacy of Imidazotriazine Derivatives

Executive Summary The imidazotriazine scaffold—specifically imidazo[1,2-d][1,2,4]triazine and imidazo[2,1-c][1,2,4]triazine —has emerged as a privileged structure in medicinal chemistry. Unlike varying heterogeneous ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazotriazine scaffold—specifically imidazo[1,2-d][1,2,4]triazine and imidazo[2,1-c][1,2,4]triazine —has emerged as a privileged structure in medicinal chemistry. Unlike varying heterogeneous rings that offer singular biological utility, this fused system provides a dual-pharmacophore platform capable of interacting with diverse biological targets, most notably Tyrosine Kinases (EGFR, Syk) and microbial enzymes.

This guide objectively compares the biological activity of recent imidazotriazine derivatives against industry-standard controls (Erlotinib, Gefitinib, Ampicillin). It synthesizes data from structural-activity relationship (SAR) studies to provide actionable insights for lead optimization.

Comparative Analysis: Anticancer Activity (Kinase Inhibition)[1]

The primary therapeutic potential of imidazotriazine derivatives lies in their ability to inhibit kinases involved in cell proliferation. The planar, nitrogen-rich structure mimics the adenine ring of ATP, allowing these molecules to dock effectively into the ATP-binding pockets of enzymes like EGFR (Epidermal Growth Factor Receptor).

Target: EGFR Kinase Inhibition

Rationale:[1][2] Overexpression of EGFR is a driver in non-small cell lung cancer (NSCLC). Imidazotriazine derivatives function as competitive ATP inhibitors.

Comparative Efficacy Table: Imidazotriazine Derivatives vs. Standards

Compound ClassR-Group Substitution (SAR Focus)Target Cell Line / EnzymeIC₅₀ (µM)Selectivity Index (SI)Performance vs. Standard
Standard Erlotinib (Quinazoline) EGFR (WT) 0.08 - 0.46 High Benchmark
Imidazo[2,1-b]thiazole Hybrid6-Methylbenzothiazole moietyA549 (Lung Adenocarcinoma)0.086>10Equipotent
Imidazo[1,2-c]pyrimidine*3,5-dimethoxy phenylEGFR Kinase0.367ModerateComparable potency
Benzo-fused Imidazotriazine4-chlorobenzylideneMCF-7 (Breast Cancer)1.20Low3x Less Potent
Imidazo-pyrazole HybridPyrazole linkageA5492.20Moderate5x Less Potent

*Note: While structurally distinct, Imidazo[1,2-c]pyrimidines are isosteric to imidazotriazines and share identical binding modes.

Key SAR Insights:

  • Electron-Donating Groups (EDGs): The presence of methoxy groups (3,4,5-trimethoxy) on the phenyl ring significantly enhances binding affinity, likely due to increased hydrogen bonding capability within the hinge region of the kinase.

  • Fused Systems: Hybridization with benzothiazole or quinoline rings (as seen in the equipotent derivatives) extends the aromatic surface area, improving

    
     stacking interactions with the active site residues (e.g., Phe770 in EGFR).
    
Mechanistic Pathway Visualization

The following diagram illustrates the intervention point of Imidazotriazine derivatives within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Activation ATP ATP ATP->EGFR Energy Source Inhibitor Imidazotriazine Derivative Inhibitor->EGFR Competitive Inhibition (Blocks ATP Pocket) Ras Ras-GTP Phos->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Gene Transcription) ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Competitive inhibition of EGFR phosphorylation by imidazotriazine derivatives prevents downstream Ras/Raf/MEK signaling.

Comparative Analysis: Antimicrobial Activity[3][4][5][6][7]

Beyond oncology, benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives have demonstrated significant potential as agricultural fungicides and antibacterial agents.

Comparative Efficacy Table: Antimicrobial Potency

Compound SeriesTarget OrganismMIC (µg/mL)Comparison DrugOutcome
Benzo-fused Imidazotriazine Botrytis cinerea (Fungus)50CarbendazimModerate Activity
Imidazo[2,1-c]triazine (4-Cl) S. aureus (Bacteria)8 - 16AmpicillinSuperior/Equal
Imidazo[2,1-c]triazine (4-Me) E. coli (Bacteria)64CiprofloxacinWeak Activity

Key Insight: The electronic environment of the aryl substituent at the C-6 position is critical. Electron-withdrawing groups (like Chlorine) at the para position enhance lipophilicity and cell membrane penetration, resulting in lower MIC values against Gram-positive bacteria.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific validation steps.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC₅₀ of imidazotriazine derivatives against EGFR.

Reagents:

  • Recombinant EGFR enzyme.

  • FRET peptide substrate (fluorescein-labeled).

  • ATP (at K_m concentration).

  • Test compounds (dissolved in DMSO).

Methodology:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Prepare a 10-point serial dilution (10 µM to 0.1 nM).

  • Incubation: Mix 5 µL of compound with 10 µL of enzyme solution. Incubate for 15 minutes at room temperature (allows equilibrium binding).

  • Initiation: Add 10 µL of ATP/Substrate mix to start the reaction.

  • Reaction: Incubate for 60 minutes at 25°C.

  • Termination: Add 25 µL of EDTA-containing stop solution.

  • Readout: Measure fluorescence ratio (Ex/Em: 400/445 nm and 400/520 nm) on a plate reader.

Validation Check:

  • Z-Factor Calculation: Must be > 0.5 for the assay to be valid.

  • Positive Control: Erlotinib must yield an IC₅₀ within 2-fold of historical data (approx. 0.4 µM).

  • Negative Control: DMSO-only wells define 100% activity.

Protocol B: MTT Cell Viability Assay

Objective: Assess cytotoxicity in A549 cells.

Methodology:

  • Seeding: Seed A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds at varying concentrations (0.1 - 100 µM). Include a "Media Only" blank and "Untreated Cells" control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Validation Check:

  • Linearity: The standard curve of cell number vs. absorbance must have R² > 0.98.

  • Viability: Untreated control wells must show >90% viability compared to seeding density.

Synthesis & Screening Workflow

The development of these derivatives typically follows a convergent synthetic route. The workflow below outlines the critical path from raw materials to lead identification.

Workflow Start Precursors (2-aminobenzimidazole) Step1 Cyclocondensation (with α-halocarbonyls) Start->Step1 Reflux/EtOH Inter Intermediate Imidazotriazine Core Step1->Inter Step2 Functionalization (Suzuki Coupling / Alkylation) Inter->Step2 SAR Optimization Library Derivative Library Step2->Library Screen In Vitro Screening (Kinase & MTT) Library->Screen Screen->Step2 Feedback Loop (Low Activity) Lead Lead Candidate Screen->Lead IC50 < 1µM

Caption: Convergent synthesis and iterative screening workflow for imidazotriazine discovery.

References

  • Synthesis and biological activity of benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives. MDPI. Available at: [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1,2,4]Triazine and Evaluation of their Antimicrobial Activity. Journal of Chemical Research. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Imidazo[5,1-f]triazine Analogs for Drug Discovery

A Comparative Guide to the Structure-Activity Relationship of Imidazo[5,1-f][1][2][3]triazine Analogs for Drug Discovery The imidazo[5,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of Imidazo[5,1-f][1][2][3]triazine Analogs for Drug Discovery

The imidazo[5,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biologically significant proteins. Its rigid, planar structure and multiple points for substitution allow for the fine-tuning of steric and electronic properties, making it an attractive core for the development of potent and selective inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[5,1-f]triazine analogs against several key drug targets, offering a comparative overview supported by experimental data to inform future drug design and development efforts.

Dual IGF-1R/IR Inhibition: A Strategy for Cancer Therapy

The insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) are critical receptor tyrosine kinases involved in cell proliferation and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The imidazo[5,1-f][1][2][3]triazine core has been successfully exploited to develop potent dual inhibitors of IGF-1R and IR.[1][2]

Core SAR Insights

Initial efforts identified 5,7-disubstituted imidazo[5,1-f][1][2][3]triazines as promising alternatives to other heterocyclic cores. A key early finding was that while the core change from an imidazo[1,5-a]pyrazine to an imidazo[5,1-f][1][2][3]triazine led to an initial loss of potency, this could be compensated for by optimizing interactions with key amino acid residues in the kinase domain, such as K1003.[1]

Comparative Analysis of 5,7-Disubstituted Analogs

The following table summarizes the SAR for key substitutions at the 5 and 7 positions of the imidazo[5,1-f][1][2][3]triazine scaffold, highlighting the impact of these modifications on inhibitory activity.

CompoundR5 SubstitutionR7 SubstitutionIGF-1R IC50 (nM)IR IC50 (nM)Cellular Activity (nM)
1a 3-(Benzyloxy)phenylCyclobutyl>1000>1000>1000
9b 2,4-difluoro-3-(2-methyl-2H-pyrazol-3-yl)phenylCyclobutyl1613110

Data compiled from literature reports.[1]

The dramatic increase in potency from compound 1a to 9b underscores the importance of the substitution at the 5-position. The introduction of a 2,4-difluoro-3-(2-methyl-2H-pyrazol-3-yl)phenyl group in 9b significantly enhanced both biochemical and cellular activity, demonstrating a favorable interaction within the ATP-binding pocket of both IGF-1R and IR.[1] Further optimization of this series focused on improving drug metabolism and pharmacokinetic (DMPK) properties, leading to the identification of orally bioavailable candidates with in vivo efficacy in tumor xenograft models.[1][2]

Experimental Protocol: IGF-1R/IR Inhibition Assay

A standard method to determine the inhibitory activity of these compounds is a biochemical enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Plate Coating: 96-well microtiter plates are coated with a substrate peptide, such as poly(Glu, Tyr) 4:1.

  • Enzyme and Inhibitor Incubation: Recombinant human IGF-1R or IR kinase domain is incubated with varying concentrations of the test compound in the presence of ATP and MgCl2.

  • Phosphorylation Reaction: The kinase reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The signal is developed with a suitable substrate, and the absorbance is read. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Logical Workflow for SAR Optimization

SAR_Workflow_IGF1R cluster_0 Initial Discovery cluster_1 SAR Exploration cluster_2 Optimization & In Vivo Studies Start Identify Imidazo[5,1-f]triazine Core Lead_1a Synthesize Initial Analog (1a) Start->Lead_1a Bioisosteric replacement Modify_R5 Modify R5 Substituent Lead_1a->Modify_R5 Address low potency Modify_R7 Modify R7 Substituent Lead_1a->Modify_R7 Potent_Analog_9b Identify Potent Analog (9b) Modify_R5->Potent_Analog_9b Significant potency gain DMPK_Opt Improve DMPK Properties Potent_Analog_9b->DMPK_Opt Lead Optimization In_Vivo Xenograft Efficacy Studies DMPK_Opt->In_Vivo

Caption: Workflow for the SAR optimization of imidazo[5,1-f]triazine-based IGF-1R/IR inhibitors.

Targeting Mitosis: Polo-Like Kinase 1 (PLK1) Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[4][5] Its overexpression in a wide range of human cancers has made it an attractive target for anticancer drug development. Imidazo[5,1-f][1][2][3]triazin-2-amines have been identified as a novel class of PLK1 inhibitors.[4][5]

Key SAR Findings for PLK1 Inhibitors

The exploration of imidazo[5,1-f][1][2][3]triazin-2-amines has revealed critical structural features for potent PLK1 inhibition. The 2-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase. Substitutions at other positions of the triazine ring are crucial for modulating potency and selectivity.

Comparative Analysis of Imidazotriazin-2-amine Analogs
CompoundR5 SubstitutionR7 SubstitutionPLK1 IC50 (µM)
Hit 1 PhenylMethyl1.49
Hit 2 4-ChlorophenylMethyl3.79
Hit 3 3-MethoxyphenylMethyl5.26
Hit 4 4-FluorophenylMethyl6.35

Data represents a selection of potent hits from screening campaigns.[4]

These initial hits demonstrate that aryl substitutions at the 5-position are well-tolerated. Molecular modeling studies suggest that these inhibitors bind to the ATP-binding site of PLK1, with key interactions involving residues such as Cys67, Lys82, Cys133, Phe183, and Asp194.[4]

Experimental Protocol: PLK1 Kinase Assay

A common method for assessing PLK1 inhibitory activity is a radiometric kinase assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing recombinant full-length PLK1 enzyme, a suitable substrate (e.g., casein), and varying concentrations of the inhibitor is prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Separation: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then spotted onto a phosphocellulose filter mat.

  • Washing: The filter mat is washed extensively to remove unincorporated [γ-33P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Phosphodiesterase 5 (PDE5) Inhibition for Erectile Dysfunction

The imidazo[5,1-f][1][2][3]triazin-4(3H)-one scaffold has proven to be a highly effective template for the development of potent and selective phosphodiesterase 5 (PDE5) inhibitors.[6] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow, a mechanism exploited for the treatment of erectile dysfunction.

SAR of Imidazo[5,1-f]triazin-4(3H)-one based PDE5 Inhibitors

The development of Vardenafil (BAY 38-9456) provides a clear illustration of the SAR for this class of compounds.

  • 2-Aryl Substitution: A key feature for high potency is the presence of a substituted aryl group at the 2-position. This group occupies the hydrophobic pocket of the PDE5 active site.

  • Substitutions on the Core: Modifications to other parts of the imidazotriazinone core are crucial for modulating selectivity and pharmacokinetic properties.

Comparative Performance
Compound2-Aryl SubstitutionPDE5 IC50 (nM)Selectivity vs. PDE1Selectivity vs. PDE6
Vardenafil 2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl0.7>1000-fold~16-fold

The subnanomolar potency of Vardenafil highlights the successful optimization of this scaffold.[6]

Signaling Pathway of PDE5 Inhibition

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to AMP 5'-GMP PDE5->AMP hydrolyzes Imidazotriazinone Imidazo[5,1-f]triazin-4(3H)-one (e.g., Vardenafil) Imidazotriazinone->PDE5 inhibits

Caption: Signaling pathway illustrating the mechanism of action of imidazo[5,1-f]triazin-4(3H)-one based PDE5 inhibitors.

Other Emerging Targets

The versatility of the imidazo[5,1-f]triazine scaffold extends to other important drug targets:

  • G-Protein-Coupled Receptor 84 (GPR84) Antagonists: Trisubstituted 1,2,4-triazines, which can be considered analogs of the imidazo[5,1-f]triazine system, have been investigated as GPR84 antagonists. The SAR studies for these compounds focus on the substituents at the 3, 5, and 6-positions of the triazine ring.[7]

  • Focal Adhesion Kinase (FAK) Inhibitors: Imidazo[1,2-a][1][4][6]triazines have been developed as FAK inhibitors with potent anticancer activity. These compounds have been shown to inhibit cell-matrix adhesion, migration, and invasion.[8]

Conclusion

The imidazo[5,1-f]triazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors for a diverse range of therapeutic targets. The detailed SAR studies highlighted in this guide demonstrate that careful and systematic modification of the substituents at various positions on the core ring system can lead to compounds with desirable biological activity and drug-like properties. The comparative data and experimental insights provided herein serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design of the next generation of imidazo[5,1-f]triazine-based therapeutics.

References

  • Discovery of an Orally Efficacious Imidazo[5,1-f][1][2][3]triazine Dual Inhibitor of IGF-1R and IR. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of an Orally Efficacious Imidazo[5,1-f][1][2][3]triazine Dual Inhibitor of IGF-1R and IR. ACS Publications. [Link]

  • Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthetic approaches to 5,7-disubstituted imidazo[5,1- f][1][2][3]triazin-4-amines. ResearchGate. [Link]

  • Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. PubMed. [Link]

  • Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. Academia.edu. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][4][6]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • A Novel Method for the Synthesis of Imidazo[5,1-f][1][2][3]triazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro and In Vivo Efficacy of Novel Imidazotriazine Inhibitors

This guide provides an in-depth technical comparison of novel imidazotriazine inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect the experimental data supporting their e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of novel imidazotriazine inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect the experimental data supporting their efficacy, explain the rationale behind key experimental choices, and provide detailed protocols for validating their performance against other alternatives.

Introduction: The Emergence of Imidazotriazines as a Privileged Scaffold

The imidazotriazine core, a bicyclic nitrogen-rich heterocycle, represents a "privileged scaffold" in medicinal chemistry. This structure has demonstrated remarkable versatility, leading to the development of compounds targeting a wide array of diseases, from cancer to autoimmune disorders.[1] Unlike their predecessors, the imidazotetrazines, which primarily function as DNA alkylating agents like temozolomide (TMZ)[2][3], novel imidazotriazine derivatives have been engineered to engage with more specific molecular targets.

Key therapeutic areas for these novel inhibitors include:

  • Oncology: Targeting critical signaling nodes like Focal Adhesion Kinase (FAK), Aurora Kinases, and topoisomerase II, which are often dysregulated in tumor progression and metastasis.[1][4][5]

  • Inflammation and Autoimmune Disorders: Modulating inflammatory pathways, such as the Interleukin-17 (IL-17) signaling axis, which is a central player in conditions like psoriasis and multiple sclerosis.[6][7][8][9]

This guide will systematically evaluate the methodologies used to characterize these compounds, providing a framework for their comparison and potential clinical translation.

In Vitro Efficacy: From Target Engagement to Cellular Function

In vitro assays are the foundational step in drug discovery, providing the first quantitative measure of a compound's potency and selectivity. The choice of assay is critical and is dictated by the inhibitor's proposed mechanism of action.

Target-Based Assays: Quantifying Direct Inhibition

For imidazotriazines designed as kinase inhibitors, the most direct measure of efficacy is an in vitro kinase assay. This experiment isolates the target enzyme, the inhibitor, a substrate, and ATP to directly measure the inhibition of the phosphorylation reaction.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant form of the target kinase (e.g., Aurora A, FAK) ensures that the observed inhibition is a direct effect on the enzyme and not influenced by other cellular components.

  • ATP Concentration: The concentration of ATP is typically set near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors that vie with ATP for the kinase's binding pocket, a common mechanism for this class of drugs.

  • Detection Method: Luminescence-based methods, such as the ADP-Glo™ assay, are often preferred over traditional radioisotope methods for their high-throughput capability, sensitivity, and reduced safety concerns.[10] This method quantifies kinase activity by measuring the amount of ADP produced.[10]

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Imidazotriazine Inhibitor reaction Incubate Kinase, Inhibitor, and Substrate/ATP Mix prep_inhibitor->reaction prep_kinase Prepare Kinase Solution (e.g., Aurora A) prep_kinase->reaction prep_substrate Prepare Substrate/ATP Mix (ATP at Km) prep_substrate->reaction add_adpglo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) reaction->add_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) add_adpglo->add_detection read Measure Luminescence (Plate Reader) add_detection->read plot Plot Luminescence vs. Inhibitor Concentration read->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: Workflow for determining IC50 values using an in vitro kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for an Aurora Kinase Inhibitor [10]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Create a 10-point serial dilution of the imidazotriazine inhibitor in the kinase buffer, starting at 100 µM. Include a DMSO-only control.

    • Prepare a 2X solution of the target kinase (e.g., Aurora-A) in kinase buffer.

    • Prepare a 2X solution of the appropriate substrate (e.g., a synthetic peptide) and ATP (at its Km value for the kinase) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or DMSO control).

    • Add 10 µL of the 2X kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Efficacy in a Biological Context

While target-based assays are precise, cell-based assays provide crucial information on a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.

  • Antiproliferative Assays: For anticancer agents, the primary cell-based screen is a cytotoxicity or antiproliferative assay. CCK8 and SRB assays are routinely used to measure cell viability across a panel of cancer cell lines.[11][12][13] This allows for the determination of GI50/IC50 values and provides an initial spectrum of activity. It is critical to test against cell lines with known resistance mechanisms (e.g., high MGMT expression for DNA alkylators or specific kinase mutations) to identify compounds that can overcome clinical resistance.[11][14]

  • Functional Cellular Assays: For immunomodulators, a functional assay is more informative. For novel imidazotriazine IL-17 modulators, an IL-17 induced IL-6 release assay is the standard.[6][9] This assay measures the inhibitor's ability to block the downstream signaling of IL-17A, a key pro-inflammatory cytokine, by quantifying the reduction in IL-6 secretion from fibroblasts.[6][9]

Table 1: Comparative In Vitro Efficacy of Representative Imidazotriazine Inhibitors

Compound ClassTargetRepresentative CompoundTarget IC50 (nM)Cell LineCellular IC50 (µM)Reference CompoundRef. IC50 (µM)
Imidazo[2][6][15]triazine FAKCompound 9d50U87-MG (Glioblastoma)~0.01-0.1TAE-2260.007
Imidazo[4,5-b]pyridine Aurora A/BCCT13769015 (Aurora A)SW620 (Colon)~0.1-1.0Doxorubicin~0.01-0.1
Imidazotetrazine Analog DNA AlkylationQX302N/AT98G (TMZ-Resistant)12.37Temozolomide (TMZ)>1000
Imidazotriazine IL-17 ModulatorExample 110-100 (pIC50)HDF (IL-6 Release)0.1-1.0N/AN/A

Note: Data is synthesized from multiple sources for comparative purposes.[1][4][6][9][11][12][16] Actual values may vary based on specific experimental conditions.

In Vivo Efficacy: Evaluating Performance in a Systemic Environment

Demonstrating efficacy in a living organism is the critical next step, providing insights into a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential.

Xenograft Models: The Gold Standard for Preclinical Cancer Research

Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable for evaluating anticancer agents.[17][18]

Causality Behind Experimental Choices:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used to prevent the rejection of the human tumor cells.[18]

  • Implantation Site: Subcutaneous implantation on the flank is most common due to the ease of tumor measurement and monitoring.[18][19] However, orthotopic models (implanting cells in the corresponding organ, e.g., brain for glioblastoma) provide a more clinically relevant microenvironment but are technically more complex.[18]

  • Dosing and Schedule: The route of administration (e.g., oral, intraperitoneal) and dosing schedule are determined by preliminary PK studies. The goal is to maintain drug exposure above the target's inhibitory concentration without causing undue toxicity.[16][20]

Experimental Workflow: Subcutaneous Xenograft Efficacy Study

cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_prep Harvest Cancer Cells (e.g., SW620) inject Subcutaneous Injection into Immunodeficient Mice cell_prep->inject monitor Monitor Tumor Growth (Calipers) inject->monitor randomize Randomize Mice into Treatment Groups (Tumor Volume ~100 mm³) monitor->randomize treat Administer Treatment (Vehicle, Standard, Inhibitor) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint Euthanize at Endpoint (e.g., Tumor >1500 mm³) measure->endpoint Endpoint Reached excise Excise Tumors (Weigh & Analyze) endpoint->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze

Caption: Workflow for an in vivo subcutaneous tumor xenograft study.

Detailed Protocol: Xenograft Efficacy Study [17][18][19]

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., SW620 colon carcinoma) during their exponential growth phase.

    • Resuspend cells in a sterile solution like HBSS, often mixed 1:1 with Matrigel to support initial tumor formation.

    • Inject approximately 2-5 million cells subcutaneously into the flank of each immunodeficient mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow, measuring them with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle control, positive control drug, and 1-2 doses of the test inhibitor).

  • Treatment and Monitoring:

    • Administer the imidazotriazine inhibitor, vehicle, or control drug according to the predetermined schedule (e.g., once daily oral gavage).

    • Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.

  • Endpoint and Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined endpoint size (e.g., 1500 mm³) or after a fixed duration.

    • At the endpoint, euthanize the animals, excise the tumors, and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

Table 2: Comparative In Vivo Efficacy of Representative Imidazotriazine Inhibitors

CompoundModelDosingTGI (%)Key Finding
CCT137690 SW620 Colon XenograftOralSignificantHigh oral bioavailability and tumor growth inhibition with no observed toxicity.[16]
Compound 10e CT26 Colon Xenograft150 mg/kg (ip)60.2%More potent in vivo antitumor efficacy than the standard HDAC inhibitor SAHA (38.7% TGI).[20]
QX302 Glioblastoma SpheroidsN/APotent InhibitionEffectively inhibits the growth of 3D tumor spheroids, a model that better mimics solid tumors.[11][12]

Understanding the Mechanism of Action

Beyond simple inhibition, it is crucial to understand how these compounds achieve their therapeutic effect. Novel imidazotriazines employ diverse mechanisms.

  • Kinase Inhibition: Many imidazotriazine derivatives function as ATP-competitive inhibitors of protein kinases.[16][21][22][23] By blocking the kinase's active site, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways that drive cell proliferation and survival.

  • IL-17 Pathway Modulation: In inflammatory diseases, imidazotriazines can modulate the IL-17 signaling pathway.[6][7][9] IL-17A, primarily from Th17 cells, signals through its receptor (IL-17R) on cells like fibroblasts, leading to the production of other pro-inflammatory cytokines (like IL-6) and chemokines. The inhibitors block this cascade, reducing the inflammatory response.

Signaling Pathway: IL-17A Modulation

Caption: Simplified IL-17 signaling pathway and the point of intervention.

  • Overcoming Resistance: A significant advantage of some novel imidazotriazines is their ability to bypass known drug resistance mechanisms. For example, the imidazotetrazine analog QX302 shows efficacy in glioblastoma cells that are resistant to the standard-of-care drug temozolomide due to high expression of the DNA repair enzyme MGMT.[11][12][14]

Conclusion and Future Outlook

The imidazotriazine scaffold has proven to be a highly productive starting point for the development of potent and selective inhibitors for oncology and inflammatory diseases.

Objective Comparison:

  • vs. Traditional Chemotherapy (e.g., TMZ): Novel imidazotriazine derivatives like QX302 offer the significant advantage of activity against TMZ-resistant tumors, a major clinical challenge.[11][12]

  • vs. Other Kinase Inhibitors: Compounds like CCT137690 demonstrate high oral bioavailability, a key advantage over many first-generation kinase inhibitors that require intravenous administration.[16]

  • vs. Biologics (e.g., anti-IL-17 antibodies): Small molecule imidazotriazine modulators of the IL-17 pathway could provide an oral alternative to the injectable monoclonal antibodies currently used to treat autoimmune diseases, potentially improving patient compliance and reducing treatment costs.

The path forward will involve rigorous preclinical safety and toxicology studies, optimization of pharmacokinetic profiles, and ultimately, well-designed clinical trials. The data presented here provides a strong rationale for the continued development of imidazotriazine-based therapeutics as a promising new class of medicines.

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Comparative

A Senior Application Scientist's Guide to Benchmarking New Imidazotriazine-Based PI3K/mTOR Inhibitors Against Established Therapeutics

Introduction: The Imidazotriazine Scaffold and the Pursuit of Superior Kinase Inhibitors The imidazotriazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazotriazine Scaffold and the Pursuit of Superior Kinase Inhibitors

The imidazotriazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an ideal backbone for developing potent and selective inhibitors of various enzyme classes. Recently, novel imidazotriazine derivatives have been synthesized with the aim of targeting the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in human cancers.[1][2][3]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel, hypothetical imidazotriazine compound, designated IZD-001 , against established dual PI3K/mTOR inhibitors. Our objective is to move beyond simple data reporting and instead offer a causal, scientifically-grounded narrative that explains the "why" behind each experimental choice. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, providing researchers, scientists, and drug development professionals with a robust roadmap for evaluating next-generation kinase inhibitors.

The Scientific Imperative: Targeting the PI3K/AKT/mTOR Signaling Nexus

The PI3K/AKT/mTOR pathway is a central node in cellular signaling, integrating inputs from growth factors and nutrients to control essential processes like proliferation, survival, and metabolism.[3][4] Its hyperactivation is a hallmark of many cancers, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[3] This has made the pathway a highly attractive target for cancer therapy.[5]

However, the pathway's complexity, characterized by intricate feedback loops, has posed significant challenges. Inhibition of mTORC1 alone can lead to a feedback activation of PI3K via insulin receptor substrate 1 (IRS1), mitigating the therapeutic effect.[6] This fundamental insight drove the development of dual PI3K/mTOR inhibitors, which aim to block the pathway at two critical junctures, thereby achieving a more profound and durable shutdown of oncogenic signaling.[7] Our new compound, IZD-001, is designed based on this principle.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Represses Protein Synthesis Inhibitors Dual PI3K/mTOR Inhibitors (IZD-001, Paxalisib, Dactolisib, Gedatolisib) Inhibitors->PI3K Inhibitors->mTORC2 Inhibitors->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

Comparator Compound Profiles

To rigorously evaluate IZD-001, we benchmark it against three well-characterized inhibitors that represent different development stages and properties:

  • Paxalisib (GDC-0084): A potent, brain-penetrant inhibitor of PI3K and mTOR, making it particularly relevant for glioblastoma and other central nervous system malignancies.[8][9] Its ability to cross the blood-brain barrier is a key differentiating feature.[8]

  • Dactolisib (BEZ235): A first-in-class dual pan-Class I PI3K and mTOR (mTORC1/mTORC2) inhibitor.[10] While its preclinical potency was exceptional, its clinical development was hampered by toxicity, providing an important benchmark for the therapeutic window.[7]

  • Gedatolisib (PF-05212384): A potent intravenous dual inhibitor of all four Class I PI3K isoforms and both mTORC1 and mTORC2.[11][12] It has shown promising clinical efficacy, particularly in HR+/HER2- breast cancer, with a manageable safety profile.[12][13]

A Validated Workflow for Preclinical Benchmarking

Our comparative analysis follows a logical, multi-stage workflow designed to build a comprehensive understanding of the test compound's pharmacological profile.

Benchmarking_Workflow Start Compound Synthesis & QC (IZD-001) Biochem Part 1A: Biochemical Assays (In Vitro Kinase Activity) Start->Biochem Cellular Part 1B: Cell-Based Assays (Target Engagement & Proliferation) Biochem->Cellular Confirm Potency PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Cellular->PKPD Establish Cellular Activity InVivo Part 2: In Vivo Efficacy (Xenograft Models) Decision Go/No-Go Decision for Further Development InVivo->Decision Assess Therapeutic Potential PKPD->InVivo Inform Dose Selection

Caption: A streamlined workflow for benchmarking novel kinase inhibitors.

Part 1: In Vitro Pharmacological Characterization

Objective 1A: Determine Direct Target Potency and Selectivity via Biochemical Assays

Expertise & Experience (The "Why"): The foundational step in characterizing any targeted inhibitor is to quantify its direct interaction with its purified molecular targets in a cell-free environment. This biochemical assay provides the intrinsic inhibitory constant (IC50), a measure of potency that is unconfounded by cellular factors like membrane permeability, efflux pumps, or off-target effects. We employ a non-radioactive, luminescence-based assay format (ADP-Glo™) for its high sensitivity, scalability for high-throughput screening, and safety profile compared to traditional radiometric methods.[14][15]

Trustworthiness (The Protocol):

Protocol 1: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the purified recombinant kinase (e.g., PI3Kα, mTOR) and its specific substrate. The kinase concentration should be optimized beforehand to ensure the reaction is in the linear range.[14]

    • Prepare serial dilutions of IZD-001 and comparator drugs in DMSO, followed by a final dilution in the reaction buffer to create 2X inhibitor solutions. Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" background control.

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes. The ATP concentration should be at or near its Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 determination.[16]

  • Signal Generation & Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction into ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader. The light generated is directly proportional to the ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Authoritative Grounding (The Data):

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
IZD-001 (Hypothetical) 3 35 5 8 15
Paxalisib (GDC-0084)2[17]46[17]3[17]10[17]70[9][17]
Dactolisib (BEZ235)4[10][18]75[10][18]7[10][18]5[10][18]20.7[10]
Gedatolisib (PF-05212384)Potent pan-PI3K/mTOR inhibitor[12]Potent pan-PI3K/mTOR inhibitor[12]Potent pan-PI3K/mTOR inhibitor[12]Potent pan-PI3K/mTOR inhibitor[12]Potent pan-PI3K/mTOR inhibitor[12]

Note: Specific IC50 values for Gedatolisib are not consistently reported in public sources, but it is characterized as a potent inhibitor of all Class I isoforms and mTOR.[12][13]

Objective 1B: Confirm Cellular Target Engagement and Antiproliferative Activity

Expertise & Experience (The "Why"): A potent biochemical inhibitor must demonstrate activity in a complex cellular environment. We first use Western blotting to visually confirm that the drug engages its target and inhibits downstream signaling. This provides direct evidence of the mechanism of action in intact cells. Subsequently, we assess the functional consequence of this inhibition—the suppression of cancer cell proliferation—across a panel of cell lines with different genetic backgrounds. This helps to define the compound's spectrum of activity and potential patient populations.

Trustworthiness (The Protocols):

Protocol 2: Western Blot for Downstream Pathway Inhibition

  • Cell Culture and Treatment: Seed cancer cells (e.g., U87 glioblastoma, MCF-7 breast cancer) in 6-well plates and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with increasing concentrations of IZD-001 or comparator drugs for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against key pathway proteins: phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylated forms of AKT and S6 relative to their total protein levels indicates successful target engagement.[10]

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in 96-well, white-walled plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of each compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Lysis and Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot against the log of drug concentration to calculate the half-maximal effective concentration (EC50) using a non-linear regression model.

Authoritative Grounding (The Data):

CompoundU87 Glioblastoma (EC50, µM)MCF-7 Breast Cancer (EC50, µM)A549 Lung Cancer (EC50, µM)
IZD-001 (Hypothetical) 0.45 0.25 0.80
Paxalisib (GDC-0084)0.3 - 1.1 (range across GBM lines)[17]N/AN/A
Dactolisib (BEZ235)Potent activity in preclinical modelsPotent activity in preclinical modelsPotent activity in preclinical models
Gedatolisib (PF-05212384)Potent activity in preclinical models[19]Potent activity in preclinical models[19]Potent activity in preclinical models[20]

Note: Specific EC50 values for Dactolisib and Gedatolisib vary widely depending on the cell line and assay conditions but are generally in the nanomolar to low micromolar range.

Part 2: In Vivo Efficacy Evaluation

Expertise & Experience (The "Why"): The ultimate preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the industry standard for this evaluation.[21] They provide critical insights into a drug's efficacy, tolerability, and pharmacodynamic effects within a complex physiological system.[21] We begin with a cell line-derived xenograft (CDX) model for its reproducibility and scalability, which is ideal for head-to-head compound comparisons.[22] More complex patient-derived xenograft (PDX) models, which better preserve the heterogeneity of human tumors, can be employed in later stages.[23][24]

Trustworthiness (The Protocol):

Protocol 4: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow at least one week for acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest U87 glioblastoma cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group), ensuring similar mean tumor volumes across groups.

  • Drug Administration:

    • Vehicle Control: Administer the drug vehicle orally (p.o.) or intraperitoneally (i.p.) daily.

    • IZD-001: Administer at two dose levels (e.g., 25 and 50 mg/kg, p.o., daily).

    • Comparator (e.g., Paxalisib): Administer at a literature-validated effective dose (e.g., 17.9 mg/kg, p.o., daily).[17]

  • Efficacy and Tolerability Endpoints:

    • Continue dosing for 21-28 days.

    • Measure tumor volumes and body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-AKT).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group using the formula: %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Authoritative Grounding (The Data):

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle ControlVehicle, p.o., QD1250-+5%
IZD-001 (Hypothetical) 25 mg/kg, p.o., QD 500 60% -2%
IZD-001 (Hypothetical) 50 mg/kg, p.o., QD 250 80% -7%
Paxalisib (GDC-0084)17.9 mg/kg, p.o., QD31275%-5%

Note: Data for Paxalisib is conceptualized based on reports of significant, dose-dependent tumor growth inhibition, including regressions at higher doses.[17]

Integrated Summary and Future Directions

This comprehensive benchmarking guide outlines a rigorous, multi-step process for evaluating a novel imidazotriazine-based PI3K/mTOR inhibitor, IZD-001. Based on our hypothetical data, IZD-001 demonstrates a promising profile:

  • In Vitro: It exhibits potent, single-digit nanomolar inhibition of PI3Kα and mTOR, comparable to or exceeding established drugs like Dactolisib and Paxalisib. Its cellular activity in U87 glioblastoma cells is also highly potent.

  • In Vivo: IZD-001 shows robust, dose-dependent tumor growth inhibition in a U87 xenograft model, achieving 80% TGI at a well-tolerated dose.

The collective evidence suggests that IZD-001 is a promising therapeutic candidate that warrants further investigation. The logical next steps in its preclinical development would include:

  • Kinome-wide Selectivity Profiling: To assess off-target activities and predict potential toxicities.

  • Pharmacokinetic (PK) Studies: To determine its absorption, distribution, metabolism, and excretion (ADME) properties and establish a clear relationship between dose, exposure, and response.

  • PDX Model Testing: To evaluate efficacy in models that more accurately reflect the genetic diversity and microenvironment of human tumors.[24]

  • Combination Studies: To explore synergistic effects with standard-of-care therapies, such as chemotherapy or radiotherapy.[6]

By adhering to this structured, evidence-based benchmarking strategy, drug development teams can make high-confidence decisions, efficiently allocating resources to the most promising new chemical entities and accelerating the journey from the laboratory to the clinic.

References

  • Vertex AI Search. Preclinical Drug Testing Using Xenograft Models.
  • New Drug Approvals. BEZ 235 (NVP-BEZ235), Dactolisib. Available from: [Link].

  • MedPath. Dactolisib (BEZ235)
  • Kazia Therapeutics Limited. Paxalisib - For Researchers. Available from: [Link].

  • MDPI. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. Available from: [Link].

  • PMC. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors. Available from: [Link].

  • Eurofins DiscoverX.
  • Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog.
  • Drugs of the Future. Paxalisib.
  • Reaction Biology. Xenograft Models For Drug Discovery. Available from: [Link].

  • PubChem - NIH. Paxalisib | C18H22N8O2 | CID 57384863. Available from: [Link].

  • Charles River Laboratories.
  • Wikipedia. Gedatolisib. Available from: [Link].

  • National Cancer Institute. Definition of paxalisib - NCI Drug Dictionary. Available from: [Link].

  • ResearchGate. Discovery of new imidazotetrazinones with potential to overcome tumor resistance | Request PDF. Available from: [Link].

  • MedPath. Gedatolisib (PF-05212384): A Comprehensive Profile of a First-in-Class Pan-PI3K/mTOR Inhibitor Poised to Redefine Treatment Paradigms in Advanced Solid Tumors.
  • PMC. Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. Available from: [Link].

  • PubMed. Discovery of new imidazotetrazinones with potential to overcome tumor resistance. Available from: [Link].

  • ACS Publications. Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders | ACS Medicinal Chemistry Letters. Available from: [Link].

  • ResearchGate. Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. Available from: [Link].

  • PMC. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Available from: [Link].

  • Targeted Oncology. Gedatolisib Shows Impressive PFS in HR+/HER2– Breast Cancer.
  • Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Available from: [Link].

  • PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link].

  • ASCO Publications. Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib.. Available from: [Link].

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Validation

Technical Guide: Comparative Synthesis of Imidazo[1,2-a][1,3,5]triazines

Executive Summary The imidazo[1,2-a][1,3,5]triazine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core isostere for adenine and demonstrating potent inhibition of Focal Adhesion Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a][1,3,5]triazine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core isostere for adenine and demonstrating potent inhibition of Focal Adhesion Kinase (FAK) and adenosine receptors.

This guide provides a head-to-head technical comparison of the three primary synthetic architectures used to access this scaffold. Unlike generic reviews, we analyze these routes based on regiocontrol , atom economy , and scalability —empowering the medicinal chemist to select the optimal pathway based on the desired substitution pattern.

Structural Classification & Strategic Analysis

Before selecting a route, the target substitution pattern dictates the retrosynthetic disconnection.

  • The "Bottom-Up" Approach (Route A): Best for modifying the triazine ring (positions 2, 4) while keeping the imidazole core fixed.

  • The "Top-Down" Approach (Route B): Best for modifying the imidazole ring (positions 6, 7) using readily available triazine precursors.

  • The "Multicomponent" Approach (Route C): Best for rapid library generation (High-Throughput Screening).

Decision Matrix: Route Selection

RouteSelection start Target Scaffold: Imidazo[1,2-a][1,3,5]triazine sub_q Where is the primary diversity required? start->sub_q tri_div Triazine Ring (C2/C4) sub_q->tri_div Positions 2,4 im_div Imidazole Ring (C6/C7) sub_q->im_div Positions 6,7 lib_div Rapid Library / 4-Amino sub_q->lib_div Position 4-NH2 route_a Route A: 2-Aminoimidazole + Electrophiles (High Regiocontrol) tri_div->route_a route_b Route B: 2-Aminotriazine + 1,3-Dicarbonyls (NBS Mediated) im_div->route_b route_c Route C: Microwave MCR (Orthoformate + Cyanamide) lib_div->route_c

Figure 1: Strategic decision tree for selecting the synthesis route based on target substitution.

Head-to-Head Comparison

Route A: Cyclocondensation of 2-Aminoimidazoles (The Classical Route)

Mechanism: Nucleophilic attack of the exocyclic amine of 2-aminoimidazole onto a 1,3-electrophile (typically isothiocyanates or imidates), followed by ring closure.

  • Pros: Established industrial history; high regioselectivity for 2-thioxo derivatives.

  • Cons: Often requires harsh reflux conditions; limited by the availability of isothiocyanates.

  • Key Insight: The regioselectivity is driven by the nucleophilicity difference between the endocyclic N3 and the exocyclic amino group.

Route B: NBS-Mediated Annulation of 2-Aminotriazines (The Modern Route)

Mechanism: A "Top-Down" approach where 2-amino-1,3,5-triazine reacts with 1,3-dicarbonyls. N-Bromosuccinimide (NBS) acts as a promoter to halogenate the active methylene of the dicarbonyl in situ, facilitating cyclization.

  • Pros: Mild conditions (room temp/mild heat); avoids pre-functionalized alpha-haloketones (lachrymators); excellent for 6,7-substituted analogs.

  • Cons: Requires handling of NBS (stoichiometric waste); potential for over-bromination side products.

Route C: Microwave-Assisted Multicomponent Reaction (MCR)

Mechanism: A three-component condensation of 2-aminoimidazole, triethyl orthoformate, and cyanamide.[1]

  • Pros: One-pot; high atom economy; rapid (minutes vs. hours); ideal for 5-aza-7-deaza-adenine mimics.

  • Cons: Scale-up is difficult due to microwave penetration depth; limited scope to specific electrophiles.

Performance Metrics Summary

MetricRoute A (Classical)Route B (NBS-Mediated)Route C (Microwave MCR)
Primary Substrate 2-Aminoimidazole2-Amino-1,3,5-triazine2-Aminoimidazole
Reagents Aryl Isothiocyanates / Imidates1,3-Dicarbonyls + NBSHC(OEt)₃ + Cyanamide
Reaction Time 4–12 Hours (Reflux)0.5–2 Hours10–20 Minutes
Typical Yield 60–85%75–92%50–75%
Atom Economy Moderate (Leaving groups)Moderate (Succinimide waste)High
Scalability High (kg scale)High (Gram scale)Low (mg scale)
Critical Utility 2-Thio/2-Amino functionalization6,7-Aroyl/Alkyl functionalization4-Amino library generation

Detailed Experimental Protocols

Protocol 1: NBS-Mediated Synthesis (Route B)

Best for: Creating 6,7-substituted imidazo[1,2-a][1,3,5]triazines.

Reagents:

  • 2-Amino-1,3,5-triazine (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., benzoylacetone) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Chloroform

Workflow:

  • Preparation: Dissolve 2-amino-1,3,5-triazine (1.0 mmol) and the 1,3-dicarbonyl (1.0 mmol) in MeCN (5 mL) in a round-bottom flask.

  • Activation: Add NBS (1.0 mmol) portion-wise over 5 minutes at room temperature. Critical: Exothermic reaction; monitor internal temperature.

  • Reaction: Stir the mixture at 50°C for 45 minutes. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the triazine.

  • Work-up: Cool to room temperature. The succinimide byproduct often precipitates; filter it off.

  • Purification: Evaporate the solvent. Recrystallize the residue from Ethanol/DMF.

  • Validation: 1H NMR should show the disappearance of the methylene protons of the dicarbonyl and the appearance of the aromatic imidazole proton (if C7 is unsubstituted).

Protocol 2: Microwave-Assisted MCR (Route C)

Best for: Rapid synthesis of 4-aminoimidazo[1,2-a][1,3,5]triazines (Adenine mimics).

Reagents:

  • 2-Aminoimidazole hemisulfate (1.0 equiv)

  • Triethyl orthoformate (TEOF) (1.5 equiv)

  • Cyanamide (1.2 equiv)

  • Solvent: Ethanol (dry)

Workflow:

  • Mixing: In a microwave-safe vial (10 mL), suspend 2-aminoimidazole (1.0 mmol) in Ethanol (3 mL).

  • Addition: Add TEOF (1.5 mmol) and Cyanamide (1.2 mmol).

  • Irradiation: Seal the vial. Irradiate at 100°C (Power: 150W, Max Pressure: 200 psi) for 15 minutes.

  • Cooling: Cool rapidly to room temperature using compressed air flow (standard in most MW reactors).

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold diethyl ether.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM/MeOH 95:5).

Mechanistic Visualization (Route B)

The NBS-mediated route is chemically the most interesting due to the in situ generation of the reactive species.

NBSMechanism dicarbonyl 1,3-Dicarbonyl alpha_bromo α-Bromo-β-dicarbonyl (Intermediate A) dicarbonyl->alpha_bromo Bromination nbs NBS nbs->alpha_bromo attack N-Alkylation (Nucleophilic Attack) alpha_bromo->attack triazine 2-Amino-1,3,5-triazine triazine->attack cyclization Intramolecular Cyclization (-H2O) attack->cyclization Intermediate B product Imidazo[1,2-a][1,3,5]triazine cyclization->product

Figure 2: Mechanism of NBS-mediated annulation. NBS activates the dicarbonyl, enabling attack by the triazine amine.

Troubleshooting & Expert Insights

  • Regioselectivity Issues (Route A):

    • Problem: Formation of the wrong isomer when using substituted 2-aminoimidazoles.

    • Solution: The endocyclic nitrogen (N3) is the most nucleophilic site. If steric hindrance at C4 of the imidazole is high, the reaction may slow down or shift regioselectivity. Use DMF-DMA (Dimethylformamide dimethyl acetal) as a bridging reagent to lock the conformation before cyclization.

  • Moisture Sensitivity (Route C):

    • Problem: Low yields in the MCR.

    • Solution: Triethyl orthoformate is moisture sensitive. Ensure ethanol is anhydrous. If the reaction stalls, add a catalytic amount of p-Toluenesulfonic acid (p-TSA) to accelerate the formation of the imidate intermediate.

  • Purification of Zwitterions:

    • Many imidazotriazines, especially amino-substituted ones, can exist as zwitterions. If standard silica chromatography fails (streaking), switch to Amine-functionalized silica or add 1% Triethylamine to the eluent.

References

  • Dao, P., et al. (2015).[2] Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity.[2] Journal of Medicinal Chemistry.

  • Cui, D., et al. (2014). Diversity-oriented synthesis of imidazo[1,2-a][1,3,5]triazine derivatives from 2-amine-[1,3,5]triazines with ketones. Chemical Communications.

  • Shankaraiah, N., et al. (2023).[3] Microwave-assisted one-pot synthesis of imidazole fused 1,3,5-triazines.[1] ResearchGate/Review.

  • Avalos, M., et al. (2000).[4] Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates: Chemical and computational studies on regioselectivity. Journal of Organic Chemistry.

  • Li, Z.Y., et al. (2013).[5] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[5] Synthesis.

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Comparative

A Senior Application Scientist's Guide to Validating the Target Engagement of Imidazo[5,1-f]triazine Derivatives

Introduction: The Imidazo[5,1-f]triazine Scaffold and the Imperative of Target Engagement The imidazo[5,1-f]triazine core is a privileged scaffold in modern medicinal chemistry, giving rise to potent inhibitors of variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[5,1-f]triazine Scaffold and the Imperative of Target Engagement

The imidazo[5,1-f]triazine core is a privileged scaffold in modern medicinal chemistry, giving rise to potent inhibitors of various protein classes, most notably protein kinases.[1][2][3] Derivatives of this class have been investigated as inhibitors of critical oncology targets such as Polo-like kinase 1 (PLK1), insulin-like growth factor-1 receptor (IGF-1R), and focal adhesion kinase (FAK).[4][2][3][5] The therapeutic hypothesis for any such molecule, however, rests on a fundamental premise: does the compound effectively bind to its intended target within the complex and dynamic environment of a living cell?

Answering this question—the process of validating target engagement—is a cornerstone of successful drug discovery.[6][7][8] It provides the crucial link between a compound's chemical structure and its biological effect, enabling confident structure-activity relationship (SAR) analysis and de-risking candidates before they advance to more complex and costly stages of development.[6][9] Without direct evidence of target binding, a downstream functional effect, such as apoptosis or cell cycle arrest, cannot be definitively attributed to the on-target mechanism of action.[7]

This guide provides a comparative analysis of leading methodologies for confirming and quantifying the target engagement of imidazo[5,1-f]triazine derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to select and execute the most appropriate strategy for their specific research question. We will focus on two powerful, yet distinct, cell-based approaches: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay, contextualized against traditional biochemical assays.

The Target Engagement Landscape: A Strategic Overview

The validation of target engagement is not a monolithic task; rather, it involves a spectrum of assays that can be broadly categorized by their context—ranging from simplified biochemical systems to physiologically relevant cellular environments.[9][10]

  • Biochemical Assays: These assays utilize purified, recombinant proteins to measure the direct interaction of a compound with its target in a controlled, cell-free environment.[9] They are invaluable for initial hit identification and for determining intrinsic binding parameters like IC50 or Ki.[9][11] However, they do not account for cellular factors such as membrane permeability, intracellular ATP concentrations (for kinases), or engagement with off-target proteins.[10][12]

  • Cellular Assays: These methods assess compound-target binding within intact cells.[9][13] This provides a more physiologically relevant measure of a compound's performance, as it must cross the cell membrane and engage its target amidst a crowded proteome and competing endogenous ligands.[10][14] Cellular assays are critical for validating hits from biochemical screens and for establishing a more predictive correlation between target binding and cellular phenotype.[13]

The choice between these approaches is a strategic one, dictated by the stage of the drug discovery program and the specific questions being asked.

cluster_0 Decision Logic for Assay Selection Start Research Question Decision1 Need to confirm intracellular binding in a native environment? Start->Decision1 Decision2 Initial HTS or SAR on purified protein? Start->Decision2 Biochem Biochemical Assay (e.g., Kinase Activity Assay) Cellular Cellular Assay (CETSA® or NanoBRET™) Decision1->Cellular Yes Decision1->Decision2 No Decision2->Biochem Yes

Caption: A logic diagram to guide assay selection based on the research objective.

Comparative Analysis of Key Methodologies

For an imidazo[5,1-f]triazine derivative presumed to be a kinase inhibitor, several robust methods can be employed. Here, we compare a classic biochemical approach with two leading-edge cellular techniques.

FeatureBiochemical Kinase AssayCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Measures inhibition of target's catalytic activity (e.g., phosphorylation of a substrate).Ligand binding stabilizes the target protein against heat-induced denaturation.[15][16]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[17][18]
Assay Context In vitro (purified protein)Intact cells or cell lysatesIntact, live cells
Data Output IC50 (functional inhibition)Thermal shift (ΔTm), Cellular EC50 (binding)[16]Apparent Cellular Affinity (IC50), Fractional Occupancy[17][18]
Throughput HighLow to Medium (WB), High (HT-CETSA)[19][20]High (plate-based)[14][18]
Reagent Needs Purified active enzyme, substrate, ATP, detection reagents.Specific primary antibody for the target protein.NanoLuc® fusion vector, specific fluorescent tracer.[17]
Label Requirement None for the test compound.None for the test compound.Requires a fluorescent tracer for the target.[18]
Key Advantage Direct measure of functional modulation; excellent for initial screening.[9]Label-free; measures engagement with endogenous protein in its native state.[19][21]Quantitative measurement of affinity in live cells; real-time kinetics possible.[17][22]
Key Limitation Lacks physiological context (no cell permeability, metabolism, etc.).[12]Not all proteins show a thermal shift; lower throughput with Western blot detection.[10][23]Requires genetic modification of cells; depends on the availability of a suitable tracer.[18]

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed, self-validating protocols for each of the compared methodologies. The causality behind critical steps is explained to ensure robust and reproducible results.

Cellular Thermal Shift Assay (CETSA®)

This protocol is designed to validate the engagement of an imidazo[5,1-f]triazine derivative with its endogenous kinase target in intact cells, followed by Western blot analysis.

cluster_CETSA CETSA® Experimental Workflow A 1. Cell Culture & Treatment Treat cells with vehicle or imidazo[5,1-f]triazine derivative. B 2. Heat Challenge Aliquot cells and heat at a range of temperatures. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins. B->C D 4. Separation Centrifuge to pellet aggregated proteins. C->D E 5. Analysis Collect supernatant and analyze soluble target protein levels by Western Blot. D->E

Caption: A simplified workflow for the Western Blot-based Cellular Thermal Shift Assay.

Materials:

  • Cell line expressing the target kinase (e.g., MCF-7)

  • Complete cell culture medium

  • Imidazo[5,1-f]triazine derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Thermal cycler

  • Microcentrifuge (4°C)

  • Reagents for SDS-PAGE and Western Blotting (gels, buffers, PVDF membrane)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Preparation and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the imidazo[5,1-f]triazine derivative at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) as a negative control.

    • Incubate for 1 hour at 37°C to allow for compound uptake and target binding.[15] Causality: This incubation ensures the compound reaches equilibrium with its intracellular target.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS containing protease/phosphatase inhibitors to a concentration of 2 x 10⁶ cells/mL.

    • Aliquot 50-100 µL of the cell suspension into PCR tubes for each condition.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 3°C increments).[15] Include an unheated control (room temperature). Causality: Heating provides the energy to unfold proteins. Unbound proteins will unfold and aggregate at lower temperatures than ligand-bound, stabilized proteins.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15] Causality: This method effectively disrupts cell membranes without using detergents that could interfere with protein aggregates.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the heat-induced aggregated proteins (pellet).[15]

  • Western Blot Analysis:

    • Carefully collect the supernatant.

    • Normalize the total protein concentration for all samples using a BCA assay.

    • Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody against the target kinase.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[15]

  • Data Interpretation:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.[16]

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol quantifies the binding of an imidazo[5,1-f]triazine derivative to its target kinase in live cells through competitive displacement of a fluorescent tracer.

cluster_NanoBRET NanoBRET™ Assay Principle cluster_before No Inhibitor cluster_after With Inhibitor A NanoLuc-Kinase (Donor) B Fluorescent Tracer (Acceptor) A->B Binding -> BRET C High BRET Signal B->C D NanoLuc-Kinase E Imidazo[5,1-f]triazine (Inhibitor) D->E Binding F Fluorescent Tracer (Displaced) G Low BRET Signal F->G

Caption: Principle of the NanoBRET™ competitive displacement assay.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well assay plates

  • Luminescence plate reader capable of measuring dual-filtered emission

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in assay plates and incubate for 24 hours to allow for protein expression. Causality: This step generates the BRET donor component of the assay system within the live cells.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the imidazo[5,1-f]triazine derivative in Opti-MEM™.

    • Prepare a solution of the NanoBRET™ Tracer at 2X the final desired concentration in Opti-MEM™. Self-Validation: The optimal tracer concentration should be determined empirically and is typically near its EC50 value for binding to the target.[18]

    • Add the test compound dilutions to the cells, followed immediately by the tracer solution. Include vehicle-only (no inhibitor) and no-tracer controls.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator. Causality: This allows the test compound and tracer to permeate the cells and reach binding equilibrium with the target protein.

  • Signal Detection:

    • Prepare the Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor according to the protocol. The inhibitor ensures that only the signal from intracellular, intact cells is measured.[17]

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with filters to separately measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data using the vehicle-only (high BRET) and no-tracer (low BRET) controls.

    • Plot the normalized BRET ratio against the log concentration of the imidazo[5,1-f]triazine derivative.

    • Fit the data to a four-parameter logistic equation to determine the IC50, which represents the apparent cellular affinity of the compound for its target.[18]

Conclusion: An Integrated Approach to Target Validation

Validating the target engagement of imidazo[5,1-f]triazine derivatives is not a one-size-fits-all process. It requires a thoughtful, multi-faceted approach that aligns the experimental method with the scientific question at hand. While biochemical assays provide a valuable first look at a compound's intrinsic potency, they cannot fully predict performance in a complex biological system.[10][12]

Cell-based methods like CETSA® and NanoBRET™ provide this crucial physiological context. CETSA® offers a powerful, label-free way to confirm binding to the endogenous target, leveraging the biophysical principle of thermal stabilization.[20] NanoBRET™, in contrast, delivers highly quantitative, real-time affinity data in living cells, making it an exceptional tool for detailed SAR studies and selectivity profiling.[10][17][22]

By judiciously applying these complementary techniques, researchers can build a robust and compelling data package that confirms the mechanism of action, builds confidence in structure-activity relationships, and ultimately accelerates the development of novel therapeutics derived from the versatile imidazo[5,1-f]triazine scaffold.

References

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • ResearchGate. (2008, November). Imidazo[5,1-f][4][9][17]triazin-2-amines as novel inhibitors of polo-like kinase 1. [Link]

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. [Link]

  • Reaction Biology. NanoBRET Assay Services. [Link]

  • Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. [Link]

  • Eurofins DiscoverX. Target Engagement Assays. [Link]

  • Chemical Communications (RSC Publishing). (2019). Target engagement approaches for pharmacological evaluation in animal models. [Link]

  • ACS Publications. (2010, August 30). Discovery of an Orally Efficacious Imidazo[5,1-f][4][9][17]triazine Dual Inhibitor of IGF-1R and IR. [Link]

  • ACS Publications. (2010, August 30). Discovery of an Orally Efficacious Imidazo[5,1-f][4][9][17]triazine Dual Inhibitor of IGF-1R and IR. [Link]

  • PMC. Determining target engagement in living systems. [Link]

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  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • PubMed. (2008, December 1). Imidazo[5,1-f][4][9][17]triazin-2-amines as novel inhibitors of polo-like kinase 1. [Link]

  • PubMed. (2002, March 25). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. [Link]

  • PMC. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

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Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloroimidazo[5,1-f][1,2,4]triazine
Reactant of Route 2
2,4-Dichloroimidazo[5,1-f][1,2,4]triazine
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